4-Chloro-2-nitrophenyl hydrazine hydrochloride
Description
BenchChem offers high-quality 4-Chloro-2-nitrophenyl hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-nitrophenyl hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-chloro-2-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBZAYPJSLJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profile & Synthetic Utility of 4-Chloro-2-nitrophenylhydrazine Hydrochloride
This technical guide provides an in-depth analysis of 4-Chloro-2-nitrophenylhydrazine Hydrochloride , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals.
Executive Summary
4-Chloro-2-nitrophenylhydrazine Hydrochloride (HCl salt of CAS 54454-57-8) is a specialized hydrazine derivative characterized by the presence of an electron-withdrawing nitro group at the ortho position and a chlorine atom at the para position relative to the hydrazine moiety. This substitution pattern imparts unique reactivity, making it a preferred building block for constructing 1-aryl-pyrazoles and pyrazolones , which are pharmacophores found in various non-steroidal anti-inflammatory drugs (NSAIDs) and fungicides.
This guide details the physicochemical properties, synthesis protocols, and handling requirements for researchers utilizing this compound in drug discovery and process chemistry.
Chemical Identity & Structural Characteristics[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (4-Chloro-2-nitrophenyl)hydrazine hydrochloride |
| Common Name | 4-Chloro-2-nitro-phenylhydrazine HCl |
| Free Base CAS | 54454-57-8 |
| Molecular Formula | C₆H₆ClN₃O₂[1] · HCl |
| Molecular Weight | 224.05 g/mol (Salt); 187.58 g/mol (Free Base) |
| SMILES | ClC1=CC(=O)=C(NN)C=C1.Cl |
| Appearance | Orange to reddish-brown crystalline powder |
| Solubility | Soluble in hot water, dilute acids, DMSO; sparingly soluble in ethanol.[1] |
Structural Insight
The 2-nitro group plays a dual role:
-
Electronic Effect: It strongly withdraws electrons from the aromatic ring, reducing the basicity of the hydrazine group (
) compared to phenylhydrazine. This necessitates the use of strong acids (HCl) to stabilize the salt form. -
Intramolecular Bonding: In the free base, an intramolecular hydrogen bond often forms between the nitro oxygen and the hydrazine hydrogen, stabilizing the syn conformation.
Physicochemical Properties[2][6][7]
Solid-State Profile
-
Melting Point: Typically decomposes >200°C. The HCl salt is thermally more stable than the free base but is prone to deflagration if heated rapidly due to the nitro-hydrazine combination.
-
Hygroscopicity: Moderately hygroscopic. The HCl salt can absorb atmospheric moisture, leading to hydrolysis and discoloration (darkening).
-
Polymorphism: May exist in solvated forms depending on the recrystallization solvent (e.g., ethanol/water).
Solution Chemistry & Stability
-
Acidity (pKa): The conjugate acid (hydrazine cation) has a pKa significantly lower than phenylhydrazine (pKa ~5.2) due to the electron-withdrawing nitro and chloro groups. Estimated pKa is ~2.5–3.5.
-
Stability in Solution:
-
Acidic pH: Stable.
-
Basic pH: Rapidly converts to the free base, which is susceptible to oxidation by air (forming diazenes or tars).
-
Light Sensitivity: High. Solutions should be protected from light to prevent photo-oxidation of the nitro group.
-
Synthesis & Experimental Protocols
The industrial standard for preparing 4-Chloro-2-nitrophenylhydrazine HCl involves the diazotization-reduction sequence starting from 4-chloro-2-nitroaniline.
Protocol: Diazotization-Reduction Sequence
Reagents:
-
4-Chloro-2-nitroaniline (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Stannous Chloride (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)
-
Concentrated HCl (excess)
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 4-chloro-2-nitroaniline in concentrated HCl (3–4 volumes) with vigorous stirring.
-
Cool the mixture to 0–5°C using an ice-salt bath.
-
Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. The suspension will clear as the diazonium salt forms.[2]
-
Checkpoint: Verify excess nitrous acid using starch-iodide paper (turns blue instantly).[3]
-
-
Reduction (SnCl₂ Method):
-
Prepare a cold solution of SnCl₂ in concentrated HCl.
-
Add the diazonium solution slowly to the stannous chloride solution at 0°C . (Reverse addition prevents side reactions).
-
Stir for 1–2 hours at 0°C, then allow to warm to room temperature.
-
The hydrazine hydrochloride precipitates as a yellow-orange solid.
-
-
Isolation:
-
Filter the solid and wash with cold dilute HCl (to remove Tin salts) followed by cold ethanol.
-
Recrystallization: Dissolve in minimum hot water/ethanol (1:1) and cool slowly to obtain pure needles.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway via diazotization-reduction, highlighting critical temperature controls.
Reactivity & Applications
The primary utility of this compound lies in its ability to condense with carbonyls, specifically
Pyrazole Formation
Reaction with Ethyl Acetoacetate :
-
Condensation: The hydrazine nitrogen attacks the ketone carbonyl of ethyl acetoacetate.
-
Cyclization: The second nitrogen attacks the ester carbonyl, eliminating ethanol and water.
-
Product: 1-(4-chloro-2-nitrophenyl)-3-methyl-5-pyrazolone.
This scaffold is essential for:
-
Agrochemicals: Synthesis of fungicides (e.g., Pyraclostrobin analogs).
-
Dyes: Production of yellow/orange azo pigments where the pyrazolone acts as the coupling component.
Visualization: Pyrazolone Cyclization
Figure 2: Mechanism of pyrazolone ring formation, a key step in drug and dye synthesis.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.
-
Sensitization: Strong skin sensitizer. May cause allergic dermatitis.
-
Carcinogenicity: Suspected mutagen (typical of hydrazine derivatives).[4]
Handling Protocols:
-
Engineering Controls: Always handle in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Do not mix with oxidizing agents (risk of explosion). Quench excess hydrazine with dilute hypochlorite solution (bleach) before disposal, converting it to nitrogen gas and the aryl halide (verify local regulations).
References
-
PubChem. (2025).[4] Compound Summary: (4-Chloro-2-nitrophenyl)hydrazine.[5][6][7] National Library of Medicine. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazine synthesis via SnCl2 reduction).
Sources
- 1. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
- 6. 54454-57-8,(4-chloro-2-nitrophenyl)hydrazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. m.guidechem.com [m.guidechem.com]
solubility of 4-Chloro-2-nitrophenyl hydrazine HCl in organic solvents
Technical Guide: Solubility Profile and Handling of 4-Chloro-2-nitrophenylhydrazine Hydrochloride
Executive Summary This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for 4-Chloro-2-nitrophenylhydrazine Hydrochloride (HCl salt of CAS 54454-57-8). Designed for researchers in drug development and organic synthesis, this document moves beyond static data to explain the causality of solvent interactions. It establishes self-validating protocols for solubility determination and recrystallization, ensuring high-purity isolation of this critical intermediate used in pyrazole synthesis and carbonyl derivatization.
Physicochemical Characterization
Understanding the solubility of this compound requires analyzing its structural competition between the ionic salt lattice and the lipophilic aryl core.
| Property | Detail |
| Compound Name | 4-Chloro-2-nitrophenylhydrazine Hydrochloride |
| Structure | Ionic salt consisting of a protonated hydrazine group ( |
| Molecular Weight | ~224.04 g/mol (Free base: 187.58 + HCl: 36.46) |
| Nature | Amphiphilic Salt : The ionic head group ( |
| pKa (Estimated) | ~3–4 (for the protonated hydrazine). The electron-withdrawing nitro group decreases the basicity of the free base, making the salt prone to hydrolysis in neutral water. |
Solubility Profile in Organic Solvents
The solubility behavior of 4-Chloro-2-nitrophenylhydrazine HCl follows a "Polarity-Ionic Strength" gradient. The salt lattice requires high dielectric constant solvents to overcome lattice energy.
Solubility Data Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Temperature Dependence | Application Insight |
| Polar Protic | Methanol (MeOH) | High | Significant increase with T | Ideal for dissolving crude product; often too soluble for high-yield recrystallization alone. |
| Polar Protic | Ethanol (EtOH) | Moderate | Steep curve (Low at RT, High at reflux) | Primary choice for recrystallization. The steep solubility curve allows for maximum recovery upon cooling. |
| Polar Protic | Water | Moderate/Low | High | Prone to hydrolysis. Use Dilute HCl instead to maintain salt integrity and prevent "oiling out" of the free base. |
| Polar Aprotic | DMSO / DMF | Very High | Low | Use only for reactions. Difficult to remove; high boiling points trap the hydrazine, leading to degradation. |
| Chlorinated | DCM / Chloroform | Insoluble | Negligible | Excellent for washing away non-polar impurities (unreacted chloro-nitrobenzene) from the solid salt. |
| Non-Polar | Hexane / Toluene | Insoluble | Negligible | Used as anti-solvents to force precipitation from alcoholic solutions. |
Mechanistic Visualization: Dissolution Dynamics
The following diagram illustrates the competition between Lattice Energy and Solvation Energy, guiding solvent selection.
Caption: Thermodynamic cycle of dissolution. Heat is required to break the strong ionic lattice, while polar solvents stabilize the resulting ions.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch/purity level.
-
Preparation: Weigh 100 mg of 4-Chloro-2-nitrophenylhydrazine HCl into a 4 mL vial.
-
Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint Detection: Stop when the solution is clear (no visible particles).
-
Calculation:
. -
Validation: Cool the solution to 0°C. If precipitate forms immediately, the data confirms a steep solubility curve suitable for recrystallization.
Protocol B: Purification via Recrystallization
The "Gold Standard" for hydrazine salts.
-
Dissolution: Suspend crude solid in Ethanol (10 mL per gram).
-
Heating: Heat to reflux (approx. 78°C). If solid remains, add Water dropwise until clear (creating a EtOH/H2O co-solvent system).
-
Critical Step: Do not boil excessively; hydrazines are thermally sensitive.
-
-
Filtration: Hot filter (if necessary) to remove insoluble mechanical impurities (e.g., dust, inorganic salts).
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature, then chill to 0–4°C in an ice bath.
-
Why? Slow cooling promotes high-purity crystal growth, excluding impurities from the lattice.
-
-
Isolation: Filter the crystals and wash with cold Ethanol/Hexane (1:1) to remove surface mother liquor.
-
Drying: Vacuum dry at 40°C. Avoid high heat to prevent decomposition.
Stability & Handling (E-E-A-T)
Safety Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers.[1] All operations must be conducted in a fume hood.
-
Oxidation Risk: The free base is rapidly oxidized by air to form azo/azoxy compounds. The HCl salt is significantly more stable but should still be stored under inert gas (Nitrogen/Argon) if possible.
-
Discoloration: A shift from off-white/yellow to dark orange/red indicates oxidation or deprotonation.
-
Acidity Check: When dissolving in water, ensure the pH remains < 3. If the pH rises, the salt may dissociate, precipitating the oily free base. Add drops of Conc.[2] HCl to stabilize the solution.
Workflow: Solubility & Stability Assessment
Caption: Decision tree for validating solvent compatibility with hydrazine salts.
References
-
Santa Cruz Biotechnology. (4-Chloro-2-nitrophenyl)hydrazine Product Data. Retrieved from
-
Organic Syntheses. Phenylhydrazine Hydrochloride Synthesis (General Procedure). Coll. Vol. 1, p. 442 (1941). Retrieved from
-
Mettler Toledo. Recrystallization Guide: Solvents and Procedures. Retrieved from
-
National Toxicology Program. Hydrazine and Hydrazine Sulfate Profile. Retrieved from
-
BenchChem. Hydrazine Hydrochloride Properties and Solubility. Retrieved from
Sources
safety data sheet 4-Chloro-2-nitrophenyl hydrazine hydrochloride
Technical Guide & Safety Data Sheet: 4-Chloro-2-nitrophenyl hydrazine hydrochloride
Document Control:
-
Version: 1.0
-
Audience: Drug Development & Research Chemistry Personnel
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
4-Chloro-2-nitrophenyl hydrazine hydrochloride is a specialized organohydrazine intermediate used primarily in the synthesis of bioactive heterocycles (pyrazoles, indoles) and azo dyes. Its structure combines a hydrazine moiety, a nitro group, and a chlorine atom on a benzene ring. This unique substitution pattern imparts significant chemical reactivity but also introduces severe stability and toxicity risks.
Core Directive: This compound must be handled as a potential explosive and a potent carcinogen . The presence of both a nitro group (oxidizer) and a hydrazine group (reducer) on the same molecule creates an internal redox incompatibility that can lead to rapid, energetic decomposition upon heating or shock.
Identification & Physicochemical Profile
| Property | Specification |
| Chemical Name | (4-Chloro-2-nitrophenyl)hydrazine hydrochloride |
| CAS Number (Free Base) | |
| CAS Number (Salt) | Not widely indexed; refer to Free Base for tox data. |
| Molecular Formula | C₆H₆ClN₃O₂[1] · HCl |
| Molecular Weight | 187.58 (Free Base) + 36.46 (HCl) ≈ 224.04 g/mol |
| Appearance | Orange to Red Crystalline Solid |
| Melting Point | Free base: ~145.7°C; Salt: Decomposes >200°C (Est.) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in cold water. |
| Acidity | Acidic in aqueous solution (HCl salt). |
PART 2: HAZARD ASSESSMENT & TOXICOLOGY (The Risk Profile)
Signal Word: DANGER
This compound exhibits the "Hydrazine Triad" of hazards: Toxicity, Instability, and Carcinogenicity.
GHS Classification (Inferred from Analogs)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Skin Sensitization: Category 1 (May cause allergic reaction).[2][3]
-
Carcinogenicity: Category 1B (Presumed human carcinogen).[2]
-
Flammable Solids: Category 2 (High risk due to nitro/hydrazine content).
-
Specific Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidney.
Toxicology & Mechanism
-
Methemoglobinemia: Like phenylhydrazine, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Cyanosis (blue skin) is a primary indicator of exposure.
-
Genotoxicity: Hydrazines can alkylate DNA. The nitro group is metabolically reduced to a hydroxylamine, a potent mutagen.
PART 3: OPERATIONAL HANDLING & STORAGE (The Protocol)
Expert Insight: The hydrochloride salt is generally more stable than the free base, which oxidizes rapidly in air. However, the salt is hygroscopic and acidic. Moisture absorption can lead to hydrolysis and the release of HCl gas, accelerating degradation.
Storage Architecture
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket is mandatory .
-
Container: Amber glass with a Teflon-lined cap. Do not use metal spatulas (risk of catalytic decomposition).
Handling Workflow (Graphviz Visualization)
Figure 1: Operational safety workflow for handling energetic hydrazine salts.
Decontamination & Quenching Protocol
Spills should not be wiped dry (friction hazard).
-
Cover: Cover spill with wet sand or vermiculite.
-
Neutralize: Apply a dilute solution of Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.
-
Chemistry: Oxidation of hydrazine to Nitrogen gas (
). -
Warning: This reaction is exothermic and evolves gas. Perform slowly.
-
-
Collect: Scoop into a dedicated waste container.
PART 4: SYNTHESIS & APPLICATION CONTEXT (The Science)
Why this compound? Researchers typically use 4-Chloro-2-nitrophenyl hydrazine to synthesize 1-arylpyrazoles , a scaffold found in herbicides (e.g., Pyraflufen-ethyl) and pharmaceuticals (e.g., COX-2 inhibitors). The electron-withdrawing nitro and chloro groups decrease the nucleophilicity of the hydrazine, often requiring acid catalysis or elevated temperatures for condensation, which increases the safety risk.
Synthesis of Pyrazoles (Technical Pathway)
The following diagram illustrates the standard application of this reagent in drug discovery: the condensation with 1,3-dicarbonyls.
Figure 2: Synthetic pathway for pyrazole formation. Note the dehydration steps which drive the reaction.
Experimental Note: When using this hydrochloride salt, you must add a stoichiometric amount of base (e.g., Sodium Acetate or Triethylamine) to liberate the free hydrazine in situ. Failure to do so will inhibit the initial nucleophilic attack on the carbonyl carbon.
PART 5: EMERGENCY RESPONSE
| Scenario | Immediate Action |
| Inhalation | Move to fresh air. Administer oxygen if cyanotic.[4] Seek medical attention immediately. |
| Skin Contact | Wash with soap and water for 15 mins.[4][5] Do not use solvents (increases absorption). |
| Eye Contact | Rinse with water for 15 mins, lifting lids.[4][5] |
| Ingestion | Do NOT induce vomiting.[2] Drink water/milk. Transport to ER. |
| Fire | Use Water Spray, CO₂, or Dry Chemical.[3][4] Evacuate area (Explosion risk). |
PART 6: REFERENCES
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5463401, 4-Nitrophenylhydrazine hydrochloride (Analogous Class Data). Retrieved from [Link]
Sources
The Strategic Choice in Synthesis: A Comparative Analysis of 4-Chloro-2-nitrophenyl Hydrazine Free Base and its Hydrochloride Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and pharmaceutical development, substituted phenylhydrazines are indispensable building blocks. They serve as crucial intermediates in the construction of a wide array of heterocyclic scaffolds, most notably indoles and pyrazoles, which form the core of numerous therapeutic agents.[1][2] Among these, 4-Chloro-2-nitrophenyl hydrazine exists in two common forms for laboratory use: the free base and the hydrochloride salt.
While seemingly minor, the distinction between these two forms is of paramount strategic importance in experimental design. The choice is not arbitrary; it profoundly influences reaction conditions, solubility parameters, purification strategies, and even the long-term stability and storage of the reagent. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the core differences between the free base and its hydrochloride salt, offering field-proven insights to inform experimental choices and ensure robust, reproducible outcomes.
I. Core Structural and Physicochemical Distinctions
The fundamental difference lies in the protonation state of the terminal nitrogen atom of the hydrazine moiety. The free base possesses a lone pair of electrons on this nitrogen, rendering it basic and nucleophilic. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which protonates this nitrogen to form a hydrazinium chloride ion pair.
Caption: Chemical interconversion between the free base and hydrochloride salt.
This simple acid-base relationship gives rise to significant differences in their physical and chemical properties, which are critical for a scientist to understand.
Comparative Data Presentation
The following table summarizes the key quantitative differences between the two forms.
| Property | 4-Chloro-2-nitrophenyl hydrazine (Free Base) | 4-Chloro-2-nitrophenyl hydrazine Hydrochloride | Rationale for Difference |
| CAS Number | 54454-57-8[3] | 20732-58-9 | Different chemical entities. |
| Molecular Formula | C₆H₆ClN₃O₂[3] | C₆H₇Cl₂N₃O₂ | Addition of HCl molecule. |
| Molecular Weight | 187.58 g/mol [3] | 224.05 g/mol | Mass of added HCl. |
| Appearance | Yellow to orange powder | Light yellow to orange or brown crystalline powder | Salt formation can alter crystal lattice and color. |
| Melting Point | Data not consistently available | >200°C (often with decomposition)[4] | Ionic compounds have stronger intermolecular forces, leading to higher melting points. |
| Solubility | Soluble in organic solvents (e.g., Ethanol, DMSO) | Soluble in polar solvents like hot water and methanol.[5] | The ionic nature of the salt allows it to dissolve in polar protic solvents, whereas the neutral free base is more lipophilic. |
| Stability | Less stable; susceptible to aerial oxidation. | More stable, suitable for long-term storage.[6][7] | Protonation of the reactive lone pair on the nitrogen reduces its susceptibility to oxidation. |
| Reactivity | The active nucleophilic species. | A stable precursor; requires base to become reactive. | The lone pair required for nucleophilic attack is available in the free base but tied up in the salt. |
II. Causality and Implications in Experimental Design
Understanding the "why" behind the properties listed above is crucial for troubleshooting and protocol development. The choice between the free base and the hydrochloride salt is a decision that dictates the entire experimental workflow.
Solubility: The Dictator of Reaction Media
The most significant practical difference is solubility.
-
Hydrochloride Salt: Its solubility in polar solvents like water and methanol makes it the reagent of choice for reactions conducted in aqueous or alcoholic media.[5] This is particularly advantageous in green chemistry applications where the reduction of organic solvent use is desired.
-
Free Base: Its preference for organic solvents means it is used when the co-reactants or desired reaction conditions are incompatible with water or alcohols.
This dichotomy forces the chemist to consider the solubility of all components in the reaction mixture to ensure a homogeneous environment, which is often critical for reaction kinetics.
Stability and Handling: A Matter of Practicality
From a logistics and laboratory management perspective, the hydrochloride salt is superior. The free base, with its exposed nucleophilic hydrazine group, is more prone to degradation over time through aerial oxidation. The hydrochloride salt protects this reactive center, granting it a significantly longer shelf life and ensuring the purity of the starting material over time.[6][7] For this reason, it is common practice to purchase and store the hydrochloride salt and generate the free base only as needed.
Reactivity: The Free Base as the Workhorse
In the vast majority of its applications, such as the formation of hydrazones or the Fischer indole synthesis, the desired reactivity stems from the nucleophilic character of the terminal nitrogen.[8]
-
The free base is the reactive species. Its available lone pair readily attacks electrophilic centers like carbonyl carbons.
-
The hydrochloride salt is a stable pro-reagent. The protonated nitrogen is not nucleophilic. To unleash its reactivity, the HCl must be neutralized by adding a base.[9] This liberates the free base in situ, which can then participate in the reaction.
The need to add a base is not a trivial step. The choice of base (e.g., sodium acetate, triethylamine, pyridine) can influence the reaction rate and outcome, and the resulting salt byproduct must be considered during the workup and purification phase.
III. Key Applications and Methodologies
The primary utility of 4-Chloro-2-nitrophenyl hydrazine is as a precursor to more complex molecular architectures.
Fischer Indole Synthesis
A cornerstone of medicinal chemistry, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The initial step is the formation of a phenylhydrazone, which then undergoes a[9][9]-sigmatropic rearrangement to form the indole ring. Given that this is an acid-catalyzed process, starting with the hydrochloride salt is often convenient, as the reaction medium is already acidic. However, control over the initial hydrazone formation may sometimes be better achieved by starting with the free base and adding a controlled amount of a specific acid catalyst.
Synthesis of Pyrazole Derivatives
Reacting hydrazines with 1,3-dicarbonyl compounds is a classical method for synthesizing pyrazole rings, another privileged scaffold in drug discovery.[1] In this context, the choice between the free base and the salt often depends on the stability of the dicarbonyl compound and the desired reaction conditions.
IV. Self-Validating Experimental Protocols
Trustworthiness in science is built on reproducible protocols. The following methods are designed as self-validating systems, explaining the causality behind each step.
Protocol 1: Liberation of the Free Base from the Hydrochloride Salt
This is a fundamental preparatory step when the free base is required for a reaction.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 4-Chloro-2-nitrophenyl hydrazine hydrochloride in a minimal amount of deionized water at room temperature.
-
Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.
-
Validation: Monitor the pH of the solution with litmus paper or a pH meter. Continue adding the base until the solution is neutral to slightly basic (pH 7-8). The precipitation of a yellow-orange solid will be observed.
-
Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (NaCl, excess NaHCO₃).
-
Drying: Dry the solid product under vacuum to a constant weight.
Causality Explained: The bicarbonate anion (HCO₃⁻) is a mild base that deprotonates the hydrazinium ion (R-NH-NH₃⁺), converting it into the neutral free base (R-NH-NH₂). This neutral molecule is significantly less polar than its salt form and is therefore insoluble in water, causing it to precipitate out of the solution. The thorough washing step is critical to ensure the purity of the isolated free base.
Protocol 2: Synthesis of a Hydrazone (A Comparative Workflow)
This protocol illustrates the practical differences when starting with either the free base or the hydrochloride salt.
Caption: Comparative workflow for hydrazone synthesis.
Method A (From Free Base):
-
Combine 4-Chloro-2-nitrophenyl hydrazine (1.0 eq) and the desired aldehyde/ketone (1.0 eq) in ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, then in an ice bath to induce crystallization of the hydrazone product.
-
Isolate by filtration, wash with cold ethanol, and dry.
Method B (From Hydrochloride Salt):
-
Combine 4-Chloro-2-nitrophenyl hydrazine hydrochloride (1.0 eq), the desired aldehyde/ketone (1.0 eq), and sodium acetate (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
Upon completion, cool the mixture. The workup may require filtration to remove sodium chloride followed by crystallization of the product from the filtrate.
Causality Explained: In Method A, the free base is already the active nucleophile, and a small amount of acid is added to catalyze the dehydration step of hydrazone formation. In Method B, sodium acetate acts as the necessary base to neutralize the HCl, liberating the free base in situ to allow the reaction to proceed. The stoichiometric requirement of the base is a key difference.
V. Safety and Handling Considerations
Both forms of 4-Chloro-2-nitrophenyl hydrazine should be handled with care, as hydrazine derivatives are generally classified as hazardous.
-
Hazards: These compounds are harmful if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[14][15]
-
Engineering Controls: Handle these reagents in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][14]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][14] The hydrochloride salt is the preferred form for long-term storage due to its enhanced stability.[6]
VI. Conclusion
The distinction between 4-Chloro-2-nitrophenyl hydrazine free base and its hydrochloride salt is a clear illustration of how fundamental chemical principles directly inform synthetic strategy. The hydrochloride salt serves as the stable, easier-to-handle, and more water-soluble precursor. The free base is the reactive, nucleophilic species essential for bond-forming reactions.
The proficient researcher does not view these as interchangeable but as two distinct tools. The choice depends on a careful analysis of the planned reaction conditions, solvent system, required reactivity, and practical considerations of storage and handling. Understanding the causal links between structure, properties, and application allows the scientist to design more robust, efficient, and reproducible synthetic routes, ultimately accelerating the pace of research and development.
References
- TCI Chemicals. (2025, November 19). SAFETY DATA SHEET: 2-Nitrophenylhydrazine Hydrochloride.
- Thermo Fisher Scientific. (n.d.).
- Guidechem. (n.d.). What is the synthesis route of 4-Chlorophenylhydrazine hydrochloride?
- Loba Chemie. (2015, April 9). 4-NITROPHENYL HYDRAZINE AR MSDS.
- National Center for Biotechnology Information. (n.d.). 4-Nitrophenylhydrazine hydrochloride. PubChem.
- ChemBK. (2024, April 10). 4-Nitrophenylhydrazine hydrochloride.
- ChemicalBook. (n.d.). 4-Chlorophenylhydrazine hydrochloride synthesis.
- Google Patents. (n.d.). CN102584611A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
- Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones.
- CymitQuimica. (n.d.). Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1).
- Santa Cruz Biotechnology. (n.d.). (4-chloro-2-nitrophenyl)hydrazine.
- Google Patents. (n.d.). CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.
- Guidechem. (n.d.). How is 4-Chlorophenylhydrazine hydrochloride synthesized?
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride, 98% (titr.).
- X-MOL. (2025, March 2).
- Fisher Scientific. (2010, October 22). SAFETY DATA SHEET: 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride.
- RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- SGT Life Sciences. (n.d.). 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers.
- TJK Speciality N Fine Chemicals. (n.d.). 4-NITROPHENYLHYDRAZINE HYDROCHLORIDE.
- ChemBK. (2024, April 10). 4-chloro phenyl hydrazine hydrochloride.
- ResearchGate. (2019, September 6). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?
Sources
- 1. nbinno.com [nbinno.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. (4-chloro-2-nitrophenyl)hydrazine | CAS 54454-57-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-NITROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 5. chembk.com [chembk.com]
- 6. CAS 636-99-7: Hydrazine, (4-nitrophenyl)-, hydrochloride (… [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. Page loading... [guidechem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. chembk.com [chembk.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.es [fishersci.es]
Methodological & Application
Application Note: 4-Chloro-2-nitrophenyl Hydrazine HCl in Azo Dye & Heterocycle Synthesis
This Application Note is structured to address the specific chemical utility of 4-Chloro-2-nitrophenyl hydrazine Hydrochloride (CAS: 1073-70-7 / Free base analogues).
While the prompt uses the term "Diazo Component," it is critical to clarify from a strict chemical nomenclature standpoint: Hydrazines are typically nucleophilic precursors to "Coupling Components" (specifically Pyrazolones) or are used to generate diazonium salts via oxidative diazotization . This guide covers both pathways to ensure comprehensive utility.
Executive Summary & Chemical Context
4-Chloro-2-nitrophenyl hydrazine Hydrochloride is a versatile hydrazine building block. In the context of azo dye and pigment chemistry, it is most frequently utilized as the precursor to the Coupling Component (the nucleophile), rather than the Diazo Component (the electrophile).
-
Primary Industrial Use: Condensation with
-keto esters (e.g., Ethyl Acetoacetate) to form 1-(4-chloro-2-nitrophenyl)-3-methyl-5-pyrazolone . This pyrazolone is then coupled with a separate diazonium salt to form yellow/orange azo dyes. -
Secondary "Diazo" Use: The hydrazine group can be oxidized back to a diazonium salt (
) using halogens or mild oxidants, allowing it to function as an electrophile in specific "reverse" coupling reactions.
Chemical Profile
| Property | Specification |
| Compound Name | 4-Chloro-2-nitrophenyl hydrazine Hydrochloride |
| CAS Number | 1073-70-7 (HCl salt) / 16626-41-4 (Free base) |
| Molecular Formula | |
| Role | Heterocycle Precursor, Coupling Component Intermediate, Carbonyl Derivatizing Agent |
| Key Reactivity | Nucleophilic attack (Hydrazine |
Mechanistic Pathways & Logic
To effectively use this compound, one must understand its position in the "Azo Workflow."
Figure 1: The central role of 4-Chloro-2-nitrophenyl hydrazine in dye synthesis. Note that it is typically converted to a Pyrazolone (Green) to act as a coupler.
Protocol A: Synthesis of the Coupling Component (Pyrazolone)
Context: This is the standard method for utilizing the hydrazine to create a "Target" for azo coupling. The resulting pyrazolone is highly reactive toward diazonium salts at the 4-position.
Materials
-
4-Chloro-2-nitrophenyl hydrazine HCl (10 mmol, 2.24 g)
-
Ethyl Acetoacetate (11 mmol, 1.43 g)
-
Sodium Acetate (anhydrous) (12 mmol, ~1.0 g)
-
Glacial Acetic Acid (20 mL) or Ethanol (30 mL)
-
Reflux condenser, magnetic stirrer.
Step-by-Step Methodology
-
Neutralization (In-Situ): Dissolve the Hydrazine HCl in the solvent (Ethanol or Acetic Acid). Add Sodium Acetate to neutralize the HCl salt and liberate the free hydrazine base. Stir for 15 minutes at room temperature.
-
Why? The HCl salt is stable but less nucleophilic. The free base is required for the initial attack on the ester carbonyl.
-
-
Condensation: Add Ethyl Acetoacetate dropwise to the mixture.
-
Cyclization: Heat the mixture to reflux (
) for 2–4 hours. -
Monitoring: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting hydrazine.
-
Isolation: Cool the reaction mixture to
in an ice bath. The pyrazolone product (often yellow/orange solid) should precipitate. -
Purification: Filter the solid. Wash with cold ethanol and then water to remove inorganic salts (NaCl/NaOAc). Recrystallize from Ethanol/DMF if necessary.
-
Yield Check: Expected yield is typically 70–85%.
Result: You now have 1-(4-chloro-2-nitrophenyl)-3-methyl-5-pyrazolone . This is your active "Coupling Component."
Protocol B: Oxidative Diazotization (Using as "Diazo Source")
Context: If your specific application requires using this hydrazine as the source of the diazonium electrophile (e.g., to couple with a phenol), you must oxidize it. This is a "Reverse Sandmeyer" approach.
Safety Warning: This reaction generates nitrogen gas and reactive diazonium species. Work in a fume hood.
Materials
-
4-Chloro-2-nitrophenyl hydrazine HCl (5 mmol)
-
Oxidant: N-Bromosuccinimide (NBS) or Bromine (
) -
Solvent: Dichloromethane (DCM) or Acetic Acid
-
Coupling Partner: e.g.,
-Naphthol (dissolved in NaOH solution)
Step-by-Step Methodology
-
Preparation: Suspend the Hydrazine HCl in DCM (20 mL) at
. -
Oxidation: Add NBS (1.1 equivalents) slowly.
-
Reaction:
-
Observation: Evolution of Nitrogen gas may occur if the temperature is too high or if the diazonium decomposes. Keep cold (
).
-
-
Generation of Electrophile: The solution now contains the diazonium species (or diazo-sulfonate if using sulfite methods).
-
Coupling (Immediate): Pour the cold diazonium solution directly into a stirred, cold (
) solution of your coupling partner (e.g., -Naphthol in 10% NaOH). -
pH Control: Maintain pH 8–9 for phenol coupling.
-
Precipitation: The Azo dye will precipitate immediately upon coupling.
Protocol C: Analytical Derivatization (Hydrazone Formation)
Context: Used to identify or purify ketones/aldehydes in drug development samples.
-
Reagent Prep: Prepare a 0.1 M solution of 4-Chloro-2-nitrophenyl hydrazine HCl in Ethanol.
-
Reaction: Add equal volume to the sample solution containing the target carbonyl.
-
Catalysis: Add 1 drop of conc. HCl.
-
Incubation: Heat at
for 10 mins. -
Detection: The resulting hydrazone will usually crystallize or can be detected via HPLC (UV absorbance at ~360-400 nm due to the nitro-aryl chromophore).
Safety & Handling (E-E-A-T)
-
Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
-
Stability: The HCl salt is stable at room temperature. The free base is sensitive to air oxidation (turning dark). Store the salt in a desiccator.
-
Explosion Hazard: Do not heat hydrazine residues to dryness, especially in the presence of oxidants or metal salts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazolone) | Incomplete neutralization of HCl salt. | Ensure sufficient Sodium Acetate is used to free the hydrazine base. |
| Tar/Oil Formation | Overheating or oxidation of free base. | Perform reaction under Nitrogen atmosphere; control reflux temp. |
| No Precipitation (Protocol A) | Product too soluble in hot acid. | Pour reaction mixture into crushed ice/water to force precipitation. |
| Decomposition (Protocol B) | Diazonium salt unstable at RT. | Keep oxidation temp strictly |
References
-
Synthesis of Pyrazolones: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones. (2020). National Institutes of Health (PMC).
-
Hydrazine Properties: 4-Chlorophenylhydrazine hydrochloride - Product Information. GuideChem / Chem-Impex.
-
Oxidative Diazotization: Synthesis of Aryl Iodides from Arylhydrazines via Oxidative Diazotization. (2018).[2][5] ACS Publications.
-
Flow Chemistry Diazotization: Exploring Flow Procedures for Diazonium Formation. (2016).[6] PMC.
Sources
- 1. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
preparation of azo dyes using 4-Chloro-2-nitrophenyl hydrazine hydrochloride
Executive Summary
This guide details the protocol for utilizing 4-Chloro-2-nitrophenyl hydrazine hydrochloride (CNPH) as a core scaffold in the synthesis of azo and hydrazone dyes. Unlike primary amines (anilines) which serve as diazonium precursors, aryl hydrazines function primarily as nucleophilic precursors for heterocyclic coupling components (e.g., pyrazolones) or as direct partners in oxidative condensation reactions (Zincke-type reactions).[1]
This application note focuses on two high-value synthetic pathways:
-
The Pyrazolone Route (Method A): Synthesis of 1-(4-chloro-2-nitrophenyl)-3-methyl-5-pyrazolone, a versatile coupling component for Disperse Yellow dyes.[1]
-
The Quinone Condensation Route (Method B): Direct synthesis of azo-hydrazone tautomeric dyes via reaction with 1,2-naphthoquinone.
Strategic Rationale & Mechanism
The 4-chloro-2-nitro substitution pattern confers specific properties to the resulting chromophores:
-
Bathochromic Shift: The nitro group (electron-withdrawing) at the ortho position induces a redshift in absorption, typically pushing yellow dyes toward orange/red.[1]
-
Light Fastness: The chlorine atom enhances the photostability of the final dye molecule on polyester and acetate fibers.
-
Tautomeric Versatility: Dyes derived from this hydrazine exhibit Azo-Hydrazone Tautomerism , a critical feature for solvatochromic behavior and substrate affinity.[1]
Mechanistic Pathway Overview
The hydrazine moiety (
-
Path A (Cyclization): Reaction with ethyl acetoacetate eliminates ethanol and water to form a pyrazolone ring.
-
Path B (Condensation): Reaction with a quinone carbonyl eliminates water to form a hydrazone, which exists in equilibrium with its azo tautomer (
).[1]
Figure 1: Synthetic pathways for transforming 4-Chloro-2-nitrophenyl hydrazine into chromophores.[1]
Safety & Handling
-
Hazard: 4-Chloro-2-nitrophenyl hydrazine is a skin sensitizer and suspected carcinogen .[1] It is toxic if swallowed or inhaled.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a fume hood are mandatory.[1]
-
Waste: All hydrazine-contaminated waste must be segregated from general organic waste and treated as hazardous cytotoxic waste.
Protocol A: Synthesis of Pyrazolone-Based Azo Dyes
This is the standard industrial route for manufacturing "Disperse Yellow" dyes using this hydrazine.
Phase 1: Synthesis of the Coupler (Pyrazolone Intermediate)
Objective: Convert the hydrazine into 1-(4-chloro-2-nitrophenyl)-3-methyl-5-pyrazolone.[1]
Materials:
-
4-Chloro-2-nitrophenyl hydrazine HCl (10 mmol, 2.24 g)[1]
-
Ethyl acetoacetate (11 mmol, 1.43 g)[1]
-
Sodium Acetate (anhydrous, 12 mmol, ~1.0 g) – To neutralize the HCl salt[1]
-
Ethanol (Absolute, 30 mL)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step:
-
Dissolution: In a 100 mL Round Bottom Flask (RBF), suspend the hydrazine hydrochloride in 20 mL of ethanol. Add the Sodium Acetate dissolved in minimal water (2-3 mL) to liberate the free hydrazine base. Stir for 10 minutes; the solution may darken.
-
Addition: Add Ethyl Acetoacetate dropwise over 5 minutes.
-
Reflux: Add the catalytic acetic acid. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–3 hours .
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The hydrazine spot should disappear, and a new fluorescent spot (Pyrazolone) should appear.[1]
-
-
Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (
). The pyrazolone often precipitates as a yellow/tan solid.-
Note: If no precipitate forms, evaporate 50% of the solvent and re-cool.
-
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (5 mL).
-
Yield Calculation: Expected yield is 70-85%. Dry in a vacuum oven at 50°C.
Phase 2: Azo Coupling (Formation of the Dye)
Objective: Couple the pyrazolone with a diazonium salt (e.g., from Aniline) to form the final dye.[1]
Materials:
-
Pyrazolone Intermediate (from Phase 1) (5 mmol)[1]
-
Aniline (5 mmol) (or any primary aromatic amine)[1]
-
Sodium Nitrite (
) (5.5 mmol)[1] -
HCl (Concentrated)[1]
-
Sodium Carbonate (
)[1]
Step-by-Step:
-
Diazotization (The Electrophile):
-
Dissolve Aniline (0.46 g, 5 mmol) in a mixture of 1.5 mL conc. HCl and 5 mL water. Cool to
in an ice bath. -
Add Sodium Nitrite (0.38 g) in 2 mL water dropwise, maintaining temp
. Stir for 10 mins. Test with starch-iodide paper (should turn blue instantly).
-
-
Preparation of Coupler Solution:
-
Dissolve the Pyrazolone (5 mmol) in 10 mL water containing Sodium Carbonate (1.0 g). This forms the water-soluble enolate. Cool to
.
-
-
Coupling:
-
Slowly add the Diazonium solution to the Pyrazolone solution with vigorous stirring.
-
Critical: Maintain pH at 8–9 by adding additional Sodium Carbonate solution if necessary. The mixture will immediately turn bright yellow/orange.
-
-
Finishing: Stir for 30 minutes. Acidify slightly with dilute acetic acid to precipitate the dye fully. Filter, wash with water, and dry.[1][2]
Protocol B: Direct Condensation (Zincke-Type Reaction)
This method generates a dye directly from the hydrazine without an external diazonium salt.
Objective: Synthesis of 1,2-Naphthoquinone-1-(4-chloro-2-nitrophenyl)hydrazone.
Materials:
-
4-Chloro-2-nitrophenyl hydrazine HCl (5 mmol)[1]
-
1,2-Naphthoquinone (5 mmol) (or 1,2-Naphthoquinone-4-sulfonic acid for water solubility)[1]
-
Ethanol (20 mL)
-
Sodium Acetate (5 mmol)[1]
Step-by-Step:
-
Preparation: Dissolve 1,2-Naphthoquinone in 10 mL warm ethanol.
-
Free Basing: In a separate beaker, dissolve the hydrazine HCl and Sodium Acetate in 10 mL ethanol/water (1:1).
-
Condensation: Add the hydrazine solution to the quinone solution.
-
Reaction: Heat gently at
for 1 hour. A deep red/violet precipitate will form. -
Isolation: Cool, filter, and recrystallize from acetic acid.
-
Result: This product is a Metachromatic Dye , often used as a pH indicator or a disperse dye for hydrophobic fibers.[1]
-
Analytical Characterization
| Technique | Expected Signal | Interpretation |
| FT-IR | Confirms Pyrazolone carbonyl (Protocol A).[1] | |
| FT-IR | Indicates Azo or Hydrazone linkage.[1] | |
| UV-Vis | Typical for Nitro-substituted Pyrazolone dyes (Yellow-Orange).[1] | |
| 1H NMR | Hydrazone NH proton (indicates tautomerism).[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete neutralization of HCl salt. | Ensure Sodium Acetate is added in slight excess (1.1 eq) to free the hydrazine base. |
| Oily Product (Phase 1) | Presence of water preventing crystallization. | Evaporate ethanol, dissolve residue in hot acetic acid, and cool slowly. |
| Dull Color (Phase 2) | Coupling pH too low (<7).[1] | Pyrazolones couple best in alkaline media (pH 8-9). Add |
| Decomposition | Reaction temp > 5°C during coupling.[1] | Keep diazonium salts cold. Nitrogen evolution indicates decomposition. |
References
-
Synthesis of Azo Dyes from Arylhydrazines and Quinones. Journal of the American Chemical Society. Link[1]
-
Azo-Hydrazone Tautomerism of Azo Dyes. ResearchGate. Link
-
Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Protocol Basis). Royal Society of Chemistry - Experimental Guides. Link
-
Mechanism of Pyrazolone Dye Formation. Journal of Chemical Education. Link[1]
-
Disperse Dyes Derived from Heterocyclic Amines. Science Alert. Link
Sources
Application Note: Cyclization Reactions of 4-Chloro-2-nitrophenyl Hydrazine Hydrochloride
Executive Summary
4-Chloro-2-nitrophenyl hydrazine hydrochloride (CAS 54454-57-8) is a critical building block in medicinal chemistry and agrochemical synthesis. Its primary utility lies in its ability to function as a binucleophile for the construction of fused and isolated heterocyclic systems, most notably pyrazoles , pyrazolones , and benzotriazoles .
This guide provides high-fidelity protocols for the cyclization of this specific hydrazine derivative. Unlike simple phenylhydrazine, the presence of the electron-withdrawing nitro (
Chemical Profile & Reactivity[1][2][3][4][5]
The starting material is supplied as a hydrochloride salt. This cationic form stabilizes the molecule against oxidation but renders it non-nucleophilic.
| Property | Specification | Implication for Protocol |
| Structure | 4-Cl, 2- | Must be neutralized in situ to release the free base. |
| Electronic Effect | 2-Nitro (EWG), 4-Chloro (EWG) | Reduces nucleophilicity of |
| Steric Effect | Ortho-Nitro group | Steric bulk at the ortho position may hinder attack at crowded electrophiles; influences regioselectivity. |
| Solubility | Soluble in hot water, DMSO, MeOH | Protocol requires polar protic solvents (EtOH/AcOH/Water). |
Mechanistic Pathway Overview
The cyclization logic follows two primary distinct pathways depending on the electrophile and reaction conditions:
-
Condensation-Cyclization (Knorr Type): Reaction with 1,3-dielectrophiles (e.g.,
-keto esters) to form pyrazoles/pyrazolones. -
Reductive Cyclization: Reduction of the nitro group in the presence of the hydrazine moiety to form benzotriazoles or indazoles.
Figure 1: Divergent synthetic pathways for 4-Chloro-2-nitrophenyl hydrazine hydrochloride.
Core Protocol A: Synthesis of Pyrazolones (Knorr Reaction)
This is the industry-standard method for converting this hydrazine into a pyrazolone scaffold, a key intermediate for azo dyes and pharmaceutical agents (e.g., Edaravone analogs).
Target Product: 1-(4-chloro-2-nitrophenyl)-3-methyl-5-pyrazolone Reagents: Ethyl Acetoacetate, Sodium Acetate, Ethanol.
Experimental Procedure
-
Preparation of Free Base Solution:
-
In a 250 mL round-bottom flask, suspend 4-Chloro-2-nitrophenyl hydrazine hydrochloride (10.0 mmol, 2.24 g) in Ethanol (20 mL).
-
Add a solution of Sodium Acetate (12.0 mmol, 0.98 g) dissolved in minimal water (5 mL).
-
Note: The mixture will change consistency as the free hydrazine is liberated. Stir for 10 minutes at room temperature.
-
-
Condensation:
-
Add Ethyl Acetoacetate (11.0 mmol, 1.43 g) dropwise to the stirred suspension.
-
Observation: The solution may darken (yellow/orange) as the hydrazone intermediate forms.
-
-
Cyclization (Reflux):
-
Heat the reaction mixture to reflux (
) for 2–4 hours. -
Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting hydrazine spot (polar, near baseline) should disappear, and a less polar product spot (
) should appear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
If precipitation does not occur spontaneously, cool in an ice bath (
) for 30 minutes. -
Add cold water (20 mL) to assist precipitation if necessary.
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold 50% aqueous ethanol (2
10 mL) to remove unreacted keto-ester and salts.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.
-
Dry in a vacuum oven at
for 6 hours.
-
Expected Results
-
Appearance: Yellow to orange crystalline solid.
-
Yield: Typical yields range from 65% to 85%.
-
Melting Point: Expect a sharp melting point (literature range typically
depending on polymorph/solvate, verify with specific derivative data).
Core Protocol B: Synthesis of Fused Benzotriazoles
While less common than pyrazole synthesis, this hydrazine can be converted to 5-chloro-1H-benzotriazole derivatives. This usually involves a reduction step where the nitro group is reduced to an amine, followed by internal diazotization or oxidative cyclization. However, a direct "reductive cyclization" using hydrazine hydrate is a known method for similar nitro-arenes.
Warning: This reaction generates nitrogen gas and involves exothermic steps.
Experimental Workflow
-
Reagents: 4-Chloro-2-nitrophenyl hydrazine HCl, Hydrazine Hydrate (excess), Raney Nickel or Palladium on Carbon (catalyst), Ethanol.
-
Procedure:
-
Dissolve the hydrazine HCl salt in Ethanol and neutralize with NaOH.
-
Add the hydrogenation catalyst.[4]
-
Heat to reflux and add Hydrazine Hydrate dropwise (acts as hydrogen donor).
-
Mechanism:[2][5][6][7] The nitro group is reduced to an amine (
). The adjacent hydrazine moiety ( ) can then condense/cyclize with the amine, often eliminating ammonia, to form the triazole ring. -
Alternative: Reduction of the nitro group to
followed by reaction with nitrous acid ( ) yields the benzotriazole via the diazonium intermediate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure stoichiometric Sodium Acetate or NaOH is used. Check pH is neutral/slightly basic before heating. |
| Sticky Product | Polymerization or trapped solvent. | Recrystallize from Ethanol/Water. Avoid rapid cooling; allow crystals to grow slowly. |
| No Reaction | Deactivated Nucleophile. | The 2-nitro group deactivates the hydrazine. Increase reaction time or use a higher boiling solvent (e.g., Acetic Acid or Dioxane). |
| Regioselectivity | Steric hindrance of Nitro group. | In reactions with unsymmetrical 1,3-diketones, the hydrazine |
Safety & Handling (E-E-A-T)
-
Toxicity: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers. Always handle in a fume hood with double nitrile gloves.
-
Explosion Hazard: High-nitrogen compounds (pyrazoles, triazoles) can be energetic. Do not heat dry solids to decomposition.
-
Waste Disposal: Segregate hydrazine waste from general organic waste. Treat with bleach (hypochlorite) to oxidize hydrazines before disposal if permitted by local EHS regulations.
References
- Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16, 2597.
-
Pyrazolone Protocols: Organic Syntheses, Coll. Vol. 3, p. 513 (1955); Vol. 28, p. 87 (1948).
- Benzotriazole Synthesis:Journal of Chemical Education, 2005, 82, 10, 1538.
-
Compound Data: PubChem CID 2724575 (4-Chloro-2-nitrophenylhydrazine).
- Medicinal Applications:European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel pyrazole derivatives," (General reference for scaffold utility).
Sources
- 1. EP0794179A1 - Process for the preparation of benzotriazole derivatives - Google Patents [patents.google.com]
- 2. CN102516186A - Preparation method for electroplating additive 5-chloro-benzotriazole - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 5. orgchemres.org [orgchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Pharmaceutical Intermediates from 4-Chloro-2-nitrophenyl Hydrazine HCl
Abstract
4-Chloro-2-nitrophenyl hydrazine Hydrochloride (CAS: 59416-37-6) is a high-value "privileged scaffold" precursor in medicinal chemistry. Its unique substitution pattern—combining a reactive hydrazine tail, an electron-withdrawing nitro group, and a halogen handle—makes it an ideal building block for synthesizing nitrogen-rich heterocycles. This guide details three critical synthetic workflows: Pyrazolones (analgesic/anti-inflammatory scaffolds), Aminopyrazoles (antimicrobial/kinase inhibitor precursors), and Post-Scaffold Functionalization (nitro reduction).[1]
Part 1: Safety & Handling Directives (Critical)[1]
Hazard Profile:
-
Hydrazine Toxicity: Like all hydrazines, this compound is a potential carcinogen and skin sensitizer.[1] Double-gloving (Nitrile/Laminate) and working within a fume hood are mandatory.
-
Energetic Instability: The ortho-nitro group increases shock sensitivity. Avoid grinding dry solids.
-
HCl Salt Management: The hydrochloride salt is stable but acidic. Neutralization (free-basing) should often be performed in situ to prevent the accumulation of the unstable free hydrazine.
Part 2: Decision Matrix & Visual Workflow
The following decision tree illustrates the three primary synthetic pathways available for this starting material.
Figure 1: Synthetic divergence from 4-Chloro-2-nitrophenyl hydrazine HCl.
Part 3: Detailed Experimental Protocols
Module 1: Synthesis of Pyrazolone Scaffolds
Target: 1-(4-chloro-2-nitrophenyl)-3-methyl-5-pyrazolone Relevance: Pyrazolones are bioisosteres of pyrazoles and serve as core structures for drugs like Edaravone (neuroprotective) and various COX-2 inhibitors.
Mechanistic Insight: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the ester carbonyl. The ortho-nitro group provides steric bulk but also electronically activates the hydrazine, facilitating the initial condensation.
Protocol:
-
Preparation: In a 250 mL round-bottom flask, suspend 4-Chloro-2-nitrophenyl hydrazine HCl (10.0 mmol, 2.23 g) in Glacial Acetic Acid (20 mL).
-
Addition: Add Ethyl Acetoacetate (11.0 mmol, 1.43 g) and Sodium Acetate (12.0 mmol, 0.98 g) to buffer the HCl.
-
Reaction: Reflux the mixture at 110°C for 3–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:2). The spot for hydrazine will disappear, replaced by a fluorescent pyrazolone spot.[1]
-
Workup: Cool the mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring.
-
Isolation: An orange/yellow precipitate will form. Filter under vacuum.[2]
-
Purification: Recrystallize from ethanol.
-
Expected Yield: 75–85%[1]
-
Characterization: MP ~182–186°C. ^1H NMR will show a characteristic singlet for the methyl group at ~2.1 ppm and a methylene signal (or vinylic proton if enol form dominates) at ~5.4 ppm.
-
Module 2: Multicomponent Synthesis of Aminopyrazoles
Target: 5-Amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carbonitriles Relevance: This "One-Pot" synthesis creates a highly functionalized ring system used in Hsp90 inhibitors and antimicrobial research.
Protocol:
-
Setup: To a solution of 4-Chloro-2-nitrophenyl hydrazine HCl (1.0 mmol) in Ethanol (10 mL), add Triethylamine (1.0 mmol) to generate the free base in situ.
-
Component Addition: Add Malononitrile (1.0 mmol) and an Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol).
-
Catalysis: Add a catalytic amount of Piperidine (3 drops) or a green catalyst like L-Proline (10 mol%).
-
Reaction: Reflux for 2–3 hours.
-
Workup: Cool to room temperature. The product often precipitates directly from the ethanolic solution.
-
Purification: Filter and wash with cold ethanol.
-
Key Feature: This reaction forms two new C-N bonds and one C-C bond in a single step.
-
Data Summary Table:
| Parameter | Pyrazolone Route (Module 1) | Aminopyrazole Route (Module 2) |
| Reagents | Ethyl Acetoacetate, AcOH | Malononitrile, Aldehyde, Base |
| Temp/Time | 110°C / 4h | 80°C / 2h |
| Key Intermediate | Hydrazone | Arylidenemalononitrile |
| Atom Economy | Moderate (Loss of EtOH) | High (Loss of H2O) |
| Primary Use | NSAID/Analgesic Core | Kinase Inhibitor Core |
Module 3: Post-Scaffold Functionalization (Nitro Reduction)
Target: 1-(2-Amino-4-chlorophenyl)-3-methyl-5-pyrazolone Relevance: The ortho-amino group generated here is a "molecular handle." It allows for the synthesis of Benzimidazoles (via reaction with carboxylic acids) or Sulfonamides (common in kinase inhibitors like Pazopanib analogs).
Protocol (Fe/AcOH Reduction): Note: Catalytic hydrogenation (H2/Pd-C) is risky due to potential de-halogenation (loss of the Cl atom).
-
Dissolution: Dissolve the nitro-pyrazolone (from Module 1) (5.0 mmol) in Glacial Acetic Acid (30 mL) and Ethanol (15 mL).
-
Activation: Heat to 60°C.
-
Reduction: Add Iron Powder (325 mesh, 25.0 mmol) portion-wise over 30 minutes. (Caution: Exothermic).
-
Reflux: Increase temperature to 90°C and stir for 2 hours. The bright yellow nitro compound will fade to a pale beige/brown amine.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with NaHCO3 solution. Extract with Ethyl Acetate.[2]
-
Validation: The disappearance of the nitro stretch (~1340/1520 cm⁻¹) and appearance of amine stretches (~3300/3400 cm⁻¹) in IR is definitive.
References
-
Pyrazolone Synthesis & Biological Activity
-
Multicomponent Aminopyrazole Synthesis
-
Medicinal Chemistry of Pyrazoles
-
Nitro Reduction Methodologies
Sources
Application Note: Chemoselective Synthesis of Hydrazine Derivatives from 4-Chloro-2-Nitro Precursors
This Application Note is designed for researchers and process chemists requiring a robust protocol for synthesizing hydrazine derivatives from 4-Chloro-2-nitro substituted scaffolds.
The guide addresses the specific regiochemical challenge of this precursor: ensuring the nucleophilic attack occurs at the desired activated position (typically displacing a leaving group at position 1) while preserving the 4-chloro substituent, or utilizing the 4-chloro position itself if it is the activated site (e.g., in pyridines).
) Safety Level: High (Carcinogen/Energetic Material)Abstract & Scope
This protocol details the synthesis of (4-chloro-2-nitrophenyl)hydrazine and related heterocycles via Nucleophilic Aromatic Substitution (
-
In Benzenoids (e.g., 1,4-dichloro-2-nitrobenzene): The nitro group at position 2 activates the halogen at position 1 (ortho) for displacement, while the chlorine at position 4 (meta to nitro) remains relatively inert.
-
In Heterocycles (e.g., 4-chloro-2-nitropyridine): The chlorine at position 4 is highly activated by the ring nitrogen and can be directly displaced.
This guide focuses on the standard
Critical Analysis: Mechanism & Regiochemistry
The Activation Logic
Success depends on the electronic relationship between the Leaving Group (LG) and the Nitro (
-
Ortho-Activation (Target): In 1,4-dichloro-2-nitrobenzene , the
group withdraws electron density from position 1 via induction (-I) and resonance (-M). This lowers the energy of the Meisenheimer complex, facilitating hydrazine attack. -
Meta-Stability (Preservation): The chlorine at position 4 is meta to the
group. It lacks resonance activation, making it stable under standard reflux conditions. This allows for the chemoselective synthesis of (4-chloro-2-nitrophenyl)hydrazine .
Reaction Pathway Diagram
The following diagram illustrates the chemoselective pathway and potential side reactions.
Figure 1: Reaction pathway showing the selective displacement of the ortho-chlorine and the risk of dimerization if stoichiometry is uncontrolled.
Experimental Protocol
Materials & Reagents[1][2]
| Reagent | Role | Equiv. | Notes |
| 4-Chloro-2-nitro precursor | Substrate | 1.0 | e.g., 1,4-Dichloro-2-nitrobenzene or 4-Chloro-2-nitropyridine |
| Hydrazine Hydrate (50-80%) | Nucleophile | 3.0 - 5.0 | Critical: Excess required to prevent dimerization. |
| Ethanol (Abs. or 95%) | Solvent | 10-15 Vol | Methanol or Isopropanol are viable alternatives. |
| Water | Wash Solvent | N/A | For removal of hydrazine salts. |
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Safety: Ensure the system is vented to a fume hood. Hydrazine vapors are toxic.[1][2][3][4]
Step 2: Dissolution (15 min)
-
Charge the 4-Chloro-2-nitro precursor (1.0 equiv) into the flask.
-
Add Ethanol (10 volumes relative to mass, e.g., 10 mL per 1 g).
-
Stir at Room Temperature (RT) until fully dissolved or a fine suspension is formed.
Step 3: Nucleophilic Addition (30 min)
-
Charge the dropping funnel with Hydrazine Hydrate (3.0–5.0 equiv).
-
Crucial: Add the hydrazine dropwise over 20–30 minutes at RT.
-
Observation: The solution typically turns deep orange or red immediately (formation of the charge-transfer complex). A mild exotherm is expected.[4]
Step 4: Reaction/Reflux (2–4 Hours)
-
Heat the mixture to Reflux (78–80°C) .
-
Monitor by TLC (System: 30% EtOAc in Hexanes) or HPLC.
-
Endpoint: Disappearance of the starting material. The product is often more polar (lower
).
Step 5: Workup & Isolation
-
Cooling: Remove heat and allow the mixture to cool slowly to RT, then to 0–5°C in an ice bath. The product typically crystallizes out as a bright orange/red solid.
-
Filtration: Filter the solid under vacuum.
-
Washing:
-
Wash with cold Ethanol (2 x 1 vol) to remove organic impurities.
-
Wash with copious Water (3 x 2 vol) to remove residual hydrazine and hydrochloride salts.
-
-
Drying: Dry under vacuum at 40°C. Warning: Do not overheat nitro-hydrazines; they are potentially energetic.
Workup Logic Flow
Figure 2: Isolation workflow emphasizing the separation of toxic hydrazine waste from the solid product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-substitution (Dimer) | Low Hydrazine concentration. | Increase Hydrazine Hydrate to >4.0 equiv. Ensure dropwise addition of substrate to hydrazine (reverse addition) if problem persists. |
| Oiling Out | Product too soluble in EtOH. | Switch solvent to Isopropanol (lower solubility) or add water to the reaction mixture after cooling to force precipitation. |
| No Reaction | Deactivated substrate. | If the Cl is meta to Nitro (e.g., 5-chloro-2-nitro...), |
| Dark Tarry Impurities | Oxidation of hydrazine/product. | Conduct reaction under Nitrogen ( |
Safety & Compliance (E-E-A-T)
Hydrazine Handling[7]
-
Toxicity: Hydrazine is a potent hepatotoxin and known carcinogen. It absorbs through skin.[1] Double-gloving (Nitrile/Laminate) is mandatory.
-
Decontamination: All glassware and spills involving hydrazine must be quenched with dilute sodium hypochlorite (Bleach) before disposal. This oxidizes hydrazine to nitrogen gas and water.
-
Reaction:
-
Energetic Hazards
-
Nitro-Hydrazines: Molecules containing both nitro groups and hydrazine moieties are potentially explosive (high nitrogen content).
-
Precaution: Never distill the neat solid. Dry at temperatures <50°C. Do not use metal spatulas if the product is dry; use Teflon or wood to avoid friction/spark.
References
-
Organic Syntheses:Synthesis of Hydrazines via
. Standard protocols for activated aryl chlorides.-
Source:
-
-
Santa Cruz Biotechnology: Product Data: (4-chloro-2-nitrophenyl)hydrazine (CAS 54454-57-8).[5] Confirms the stability of the 4-chloro-2-nitro motif.
-
Source:
-
-
Buchwald, S. L., et al.:Palladium-Catalyzed Cross-Coupling of Hydrazine with Aryl Halides.
-
Source:[6]
-
-
National Center for Biotechnology Information:PubChem Compound Summary for Hydrazine Hydrate.
-
Source:
-
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (4-chloro-2-nitrophenyl)hydrazine | CAS 54454-57-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 4-Chloro-2-nitrophenyl hydrazine hydrochloride
Welcome to the technical support center for the purification of 4-Chloro-2-nitrophenyl hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this specific compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 4-Chloro-2-nitrophenyl hydrazine hydrochloride?
An ideal solvent for this compound should meet several key criteria based on the principles of recrystallization.[1][2] The goal is to find a solvent where the target compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures (e.g., 0-5 °C).
-
Solubility Gradient: A steep solubility curve is paramount. This ensures maximum recovery of the purified solid upon cooling.[1]
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).[1]
-
Inertness: The solvent must not react with the 4-Chloro-2-nitrophenyl hydrazine hydrochloride.
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."[3] The melting point for the related compound, 4-chlorophenylhydrazine hydrochloride, is approximately 216 °C (with decomposition), suggesting a wide range of solvents are suitable in this regard.[4]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[2]
Q2: Which solvents are recommended as a starting point for screening?
While specific literature for the recrystallization of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is sparse, we can infer good starting points from its structure and data on similar compounds. As a hydrochloride salt, the molecule is polar. Therefore, polar protic solvents are excellent candidates.
For the related compound 4-nitrophenylhydrazine hydrochloride, a mixture of 95% ethanol and 37% hydrochloric acid has been used, suggesting that acidified alcoholic solvents are effective.[5] 4-chlorophenylhydrazine hydrochloride is noted to be soluble in water and methanol.[4][6]
Based on this, the following solvents should be prioritized for screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expert Insights |
| Ethanol | 78 | Polar Protic | A common and effective solvent for many aryl hydrazines and their salts.[7] Its moderate boiling point allows for good dissolution without excessive risk of decomposition. |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. It is known to dissolve related compounds. May require slightly longer reaction/dissolution times. |
| Water | 100 | Highly Polar Protic | The hydrochloride salt structure suggests good solubility in hot water.[4][8] Care must be taken as organic compounds can sometimes be too soluble or risk hydrolysis at high temperatures. |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol, with slightly different solubility characteristics that may be advantageous. |
| Ethanol/Water | Variable | Polar Protic | A mixed solvent system can be highly effective. The compound can be dissolved in a minimum of hot ethanol, followed by the dropwise addition of hot water until turbidity appears, which is then clarified with a few more drops of ethanol.[9] |
| Acidified Ethanol | ~78 | Polar Protic | The addition of a small amount of hydrochloric acid can suppress the dissociation of the hydrochloride salt, potentially leading to sharper crystallization. This is a proven technique for a similar compound.[5] |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of aryl hydrazine hydrochlorides.
Q3: My compound has formed an oil instead of crystals. What causes this and how can I fix it?
This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] Impurities can also depress the melting point, exacerbating this issue.
Troubleshooting Steps:
-
Re-heat and Add Solvent: Return the flask to the heat source and add more of the primary solvent to increase the total volume. This lowers the saturation point to a temperature below the compound's melting point.[3]
-
Modify Solvent System: If using a mixed solvent (e.g., ethanol/water), add more of the "good" solvent (ethanol in this case) to fully dissolve the oil before attempting to cool again.
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice. Insulating the flask can help.
-
Consider a Different Solvent: The current solvent's boiling point may be too high. Select a solvent with a lower boiling point from the screening table.
Q4: My final yield is very low. What are the most common reasons for product loss?
A poor yield (e.g., less than 70-80%) is a frequent issue in recrystallization.[3]
Common Causes & Solutions:
-
Excessive Solvent: Using too much solvent is the most common mistake. This keeps a significant portion of your product dissolved in the cold mother liquor.[1] Solution: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Solution: Use a pre-heated funnel and flask for the hot filtration and add a small excess of solvent (~5-10%) before filtering to ensure the compound remains in solution.
-
Cooling Temperature: Not cooling the solution sufficiently will result in product loss. Solution: Ensure the flask is cooled in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of the product. Solution: Always wash the crystals on the filter with a minimum amount of ice-cold solvent.[1]
Q5: Crystals have not formed even after the solution has cooled completely. What should I do?
This is typically due to supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.[1]
Troubleshooting Workflow: No Crystal Formation
Caption: Troubleshooting flowchart for inducing crystallization.
Q6: My final product is still colored or appears impure. How can I improve its purity?
Colored impurities or residual starting materials can sometimes co-crystallize with the product.
Solutions:
-
Activated Charcoal: If the solution is colored by soluble, high-molecular-weight impurities, adding a small amount of activated charcoal to the hot solution can adsorb them. Caution: Add charcoal cautiously to a solution below its boiling point to avoid violent bumping. Use a minimal amount (1-2% of solute weight) and perform a hot filtration to remove it.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[10] The purity of the product should be checked after each step using an appropriate analytical method, such as HPLC or melting point analysis.[6]
Experimental Protocols
Safety First: 4-Chloro-2-nitrophenyl hydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][14]
Protocol 1: Systematic Solvent Screening
This protocol is essential for identifying the optimal solvent or solvent system for your specific batch of crude material.
Workflow: Solvent Selection Process
Caption: Systematic workflow for selecting an appropriate recrystallization solvent.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude 4-Chloro-2-nitrophenyl hydrazine hydrochloride into an Erlenmeyer flask. Add the chosen solvent (from Protocol 1) in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves.
-
(Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent (~5-10% of total volume), and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by determining its melting point and purity via an appropriate analytical technique.
References
-
University of California, Davis. (n.d.). Recrystallization. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride, 98% (titr.). [Link]
-
Shree Sidhdhanath Industries. (n.d.). 4 Chloro Phenyl Hydrazine Hydrochloride. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
ChemBK. (2024, April 10). 4-Nitrophenylhydrazine hydrochloride. [Link]
- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
-
Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4). [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ssichem.com [ssichem.com]
- 5. chembk.com [chembk.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 636-99-7: Hydrazine, (4-nitrophenyl)-, hydrochloride (… [cymitquimica.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. RU2596223C2 - Method of producing high-purity hydrazine - Google Patents [patents.google.com]
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- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. enamine.enamine.net [enamine.enamine.net]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-nitrophenylhydrazine Hydrochloride
Welcome to the technical support center for the synthesis of 4-Chloro-2-nitrophenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting in a direct question-and-answer format, explains the causality behind experimental choices, and offers detailed, validated methodologies.
Overview of the Synthesis
The synthesis of 4-Chloro-2-nitrophenylhydrazine hydrochloride is a well-established two-step process. The first step is the diazotization of the starting material, 4-chloro-2-nitroaniline, to form a reactive diazonium salt. The second step involves the reduction of this intermediate diazonium salt to the desired hydrazine product. While straightforward in principle, successful and high-yield synthesis requires careful control over several critical parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is presented with its probable causes and validated solutions to get your experiment back on track.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Step 1: Diazotization | ||
| Dark brown/black reaction mixture | 1. Reaction temperature exceeded 5 °C, causing decomposition of the unstable diazonium salt.[1][2] 2. Insufficient acidity, leading to unwanted azo coupling side reactions between the diazonium salt and unreacted amine.[1][2] | 1. Immediately improve cooling. Use an ice-salt bath to maintain an internal reaction temperature of 0-5 °C.[1] 2. Ensure a sufficient excess of strong mineral acid (e.g., 2.5-3.0 equivalents of HCl) is used to fully protonate the starting amine.[2][3] |
| Foaming or excessive gas evolution | 1. Rapid decomposition of the diazonium salt evolving nitrogen (N₂) gas.[1][2] 2. Decomposition of nitrous acid. | 1. Immediately halt the addition of sodium nitrite. Ensure the temperature is strictly maintained within the 0-5 °C range.[2] 2. Add the sodium nitrite solution more slowly (dropwise) to the strongly acidic amine suspension to control the exothermic reaction.[1][2] |
| Incomplete diazotization (starting material remains) | 1. Poor solubility of the 4-chloro-2-nitroaniline hydrochloride salt in the reaction medium.[1] 2. Insufficient quantity of sodium nitrite or degraded reagent. | 1. Ensure vigorous stirring to maintain a fine suspension. Some protocols utilize co-solvents or specific acid concentrations to improve solubility.[4] 2. Use a slight excess (e.g., 1.05-1.1 molar equivalents) of fresh sodium nitrite. Confirm the completion of the reaction using starch-iodide paper (a persistent blue-black color indicates excess nitrous acid). |
| Step 2: Reduction | ||
| Low yield of the final product | 1. Inefficient reduction of the diazonium salt. 2. Loss of product during isolation and washing due to its partial solubility in water.[5] 3. Side reactions, such as the reductive removal of the diazonium group to form 1-chloro-3-nitrobenzene.[6] | 1. Ensure the reducing agent (e.g., stannous chloride) is fresh and added in the correct stoichiometric amount (typically ~2 molar equivalents).[7] 2. Perform all washes with ice-cold water to minimize solubility losses.[7] 3. Maintain low temperatures during the addition of the reducing agent. |
| Product precipitates as an oil or is discolored | 1. Incomplete reduction or presence of impurities from the diazotization step. 2. The pH of the solution is not optimal for clean precipitation of the hydrochloride salt. | 1. Ensure the diazotization was complete and clean before proceeding. 2. After reduction, ensure the solution is strongly acidic with HCl to promote crystallization of the hydrochloride salt. Wash the filtered product thoroughly with ice-cold water until the filtrate is neutral.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C temperature range so critical for the diazotization step? A1: This low temperature is absolutely essential because the aryldiazonium salt intermediate is thermally unstable.[1][2] At temperatures above 5 °C, it rapidly decomposes, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts (4-chloro-2-nitrophenol), which significantly reduces the yield of the desired product and complicates purification.[2]
Q2: What is the dual role of using a strong acid like hydrochloric acid (HCl) in excess? A2: High acidity is crucial for two primary reasons. First, it reacts with sodium nitrite (NaNO₂) to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ.[1][8] Second, the excess acid ensures the primary amine group of the 4-chloro-2-nitroaniline is fully protonated to its ammonium salt. This prevents the newly formed diazonium salt from coupling with any unreacted starting amine, a common side reaction that forms brightly colored azo compounds and lowers the yield.[1]
Q3: Which reducing agent is most suitable for converting the diazonium salt to the hydrazine? A3: Stannous chloride (SnCl₂) in hydrochloric acid is a widely used and effective reducing agent for this transformation.[6][7] It selectively reduces the diazonium group to the hydrazine without affecting the nitro group on the aromatic ring under the reaction conditions. Other reducing agents like sodium sulfite or sodium dithionite can also be used, but SnCl₂ is often preferred in lab-scale synthesis because the resulting hydrazine hydrochloride is often sparingly soluble in the cold, acidic reaction mixture, allowing for convenient isolation by filtration.[6][9][10]
Q4: How can I be certain that the diazotization reaction is complete before proceeding to the reduction step? A4: A simple and effective method is to test for the presence of excess nitrous acid, which indicates that all the primary amine has been consumed. A drop of the reaction mixture is streaked on starch-iodide paper. An immediate formation of a dark blue-black color signifies the presence of nitrous acid and thus the completion of the diazotization. If the paper does not change color, a small additional amount of sodium nitrite solution should be added.
Q5: My final product has a pink or reddish-brown tint. How can I purify it? A5: A slight discoloration is common and often due to minor impurities or oxidation. The primary purification method is to thoroughly wash the filtered solid with ice-cold water to remove residual acids and salts.[7] If the color persists, recrystallization can be attempted. However, given the nature of hydrazine salts, care must be taken. A common procedure involves dissolving the crude product in a minimal amount of hot water or methanol and then allowing it to cool slowly to form purer crystals.
Visualized Workflow and Troubleshooting
To better illustrate the process, the following diagrams outline the synthetic workflow and a logical troubleshooting path.
Caption: High-level workflow for the two-step synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 5. ssichem.com [ssichem.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. researchpublish.com [researchpublish.com]
Technical Support Center: Reaction Optimization for 4-Chloro-2-Nitrophenylhydrazine HCl
Topic: Optimizing Reaction Temperature for Coupling (Pyrazole/Pyrazolone Synthesis) Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide[1]
Introduction: The "Push-Pull" Thermal Challenge
Welcome to the technical support center for 4-Chloro-2-nitrophenylhydrazine Hydrochloride (4-Cl-2-NO2-PH·HCl) .
Optimizing the coupling of this specific intermediate—typically with
-
Electronic Deactivation (The "Push"): The presence of two strong electron-withdrawing groups (EWGs)—a para-chloro and an ortho-nitro group—severely reduces the nucleophilicity of the hydrazine nitrogens. This requires higher thermal energy or acid catalysis to initiate the nucleophilic attack on the carbonyl carbon.
-
Thermal Instability (The "Pull"): The ortho-nitro group introduces thermal sensitivity. Excessive heat leads to rapid oxidative decomposition (tarring) and potential denitration, drastically lowering yield and complicating purification.[1]
This guide provides the calibrated "Goldilocks" parameters to balance these competing factors.
Module 1: The Thermodynamics of Coupling
Mechanistic Pathway & Thermal Checkpoints
The reaction proceeds through three distinct phases, each with different thermal requirements.[1]
Caption: Thermal progression for optimal conversion. Note the temperature ramp required to drive the final cyclization step.
The Ortho-Effect Warning
The 2-nitro group is the critical differentiator. Unlike 4-chlorophenylhydrazine, the 2-nitro substituent creates an intramolecular Hydrogen bond with the hydrazine protons.
-
Consequence: The hydrazine is "locked" in a pseudo-cyclic state, making it less available to attack the ketone.[1]
-
Solution: You must use a polar protic solvent (Ethanol or Acetic Acid) and sufficient heat (>50°C) to disrupt this intramolecular bond, or the reaction will stall at the intermediate stage.[1]
Module 2: Troubleshooting Guide
Diagnostic Decision Tree
Use this flow to diagnose yield or purity issues.
Caption: Decision logic for common failure modes in nitro-hydrazine coupling.
Detailed Troubleshooting Table
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| No Reaction (SM remains) | Salt Trap | The HCl salt is stable and non-nucleophilic. If the pH is too low (<2), the hydrazine remains protonated ( | Buffer: Add 1.1 eq Sodium Acetate (NaOAc). This buffers the HCl, liberating the free hydrazine in situ without causing decomposition.[1] |
| Reaction Stalls (Intermediate) | Steric/Electronic Drag | The 2-nitro group sterically hinders the attack, and the electron-withdrawing nature slows kinetics. 40°C is often insufficient. | Thermal Ramp: Increase temperature to 70-75°C (Reflux in EtOH). Ensure reaction time is extended (4-6 hours). |
| Black/Red Tar Formation | Oxidative Decomposition | Nitro-hydrazines are prone to redox disproportionation at high T (>90°C) or in the presence of oxygen. | Inert & Cool: Run under Nitrogen ( |
| Product is Sticky/Oily | Incomplete Cyclization | The open-chain hydrazone intermediate has formed but hasn't cyclized (dehydrated) into the pyrazole. | Acid Spike: Add a catalytic amount of concentrated HCl or glacial acetic acid and reflux for 1 additional hour to force dehydration. |
Module 3: Optimized Protocol (Step-by-Step)
Objective: Synthesis of a Pyrazolone via condensation with Ethyl Acetoacetate.
Reagents
-
4-Chloro-2-nitrophenylhydrazine HCl (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)[1]
-
Sodium Acetate (anhydrous) (1.1 eq) — Critical for salt neutralization[1]
-
Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for difficult substrates)[1]
The "Ramped" Temperature Method
-
Preparation (Ambient, 25°C):
-
Dissolve 1.0 eq of Hydrazine HCl and 1.1 eq of Sodium Acetate in Ethanol (10 mL/g).
-
Observation: The solution should turn from a suspension to a clearer orange/yellow solution as the free base is liberated. Stir for 15 mins.
-
-
Addition (Controlled, 25-30°C):
-
Add Ethyl Acetoacetate dropwise.
-
Why? Adding the electrophile to the buffered solution prevents immediate localized precipitation of unreacted hydrazine.
-
-
The Kinetic Ramp (Critical Phase):
-
Stage A (Induction): Heat to 50°C for 30 minutes. This forms the hydrazone intermediate.
-
Stage B (Cyclization): Ramp temperature to 75-78°C (Reflux) . Hold for 3–5 hours.
-
Monitoring: Check TLC.[2] The intermediate spot (often fluorescent) should disappear, replaced by the product spot (usually lower Rf due to H-bonding capability of pyrazolone).[1]
-
-
Isolation (Crystallization):
-
Cool slowly to room temperature, then to 0-5°C in an ice bath.
-
Note: The product often crystallizes as a bright yellow/orange solid.
-
Wash with cold water (removes NaCl and AcOH) followed by cold ethanol.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent to be "greener"? A: Generally, no .[1] While the HCl salt is water-soluble, the free base (4-chloro-2-nitrophenylhydrazine) is highly insoluble in water. As soon as you add base/buffer, the hydrazine will precipitate out of the water phase and fail to react with the organic ketone. Use Ethanol or an Ethanol/Water (80:20) mix.
Q: My product is bright red. Is this an impurity? A: Not necessarily. While pure pyrazolones are often off-white or yellow, the nitro group conjugated with the pyrazole ring often imparts a deep yellow-to-orange color. However, a dark brown or black color indicates tarring (oxidation).[1] If the melting point is sharp, the color is likely intrinsic to the chromophore.[1]
Q: Why do I need Sodium Acetate? Can't I just use NaOH? A: Strong bases like NaOH are dangerous here. They can deprotonate the hydrazine too aggressively, leading to side reactions (like azo-coupling or decomposition) or hydrolysis of your ester starting material (ethyl acetoacetate).[1] Sodium Acetate provides a gentle buffer (pH ~4.5-5.0) that liberates the hydrazine without destroying the reagents.
Q: The reaction works but the yield is 40%. How do I improve it? A: The low yield is likely due to the "deactivated" nature of the hydrazine.
-
Catalysis: Add 5 mol% Trifluoroacetic Acid (TFA) or use Glacial Acetic Acid as the co-solvent. The acid activates the ketone carbonyl, making it more susceptible to attack by the weak hydrazine nucleophile.[1]
-
Concentration: Run the reaction more concentrated (5 mL solvent per gram of reactant) to increase collision frequency.
References
-
Evaluation of Hydrazine Reactivity: BenchChem. (2025).[3] Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. [1]
-
Catalysis in Pyrazole Synthesis: Girish, Y. R., et al. (2023).[1][4] Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles. Reactions, 4, 29. [1]
-
Synthesis of 4-Chloro-2-nitrophenyl Derivatives: Santa Cruz Biotechnology. (2024).[5][6] Product Data: (4-chloro-2-nitrophenyl)hydrazine.
-
Mechanistic Insights: Karci, F., et al. (2018).[1] Synthesis and absorption spectra of some novel hetarylazopyrazolone dyes. Dyes and Pigments.
Sources
- 1. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
safe disposal methods for 4-Chloro-2-nitrophenyl hydrazine hydrochloride waste
Technical Support Guide: Safe Disposal & Handling of 4-Chloro-2-nitrophenylhydrazine Hydrochloride
Introduction: The Dual-Hazard Profile
User Context: You are likely using this compound as an intermediate in the synthesis of pyrazoles or indoles. Technical Reality: 4-Chloro-2-nitrophenylhydrazine hydrochloride (CAS: 20726-82-5 / Generic Hydrazine Derivative) presents a synergistic hazard profile:
-
Hydrazine Moiety: Potentially carcinogenic, acutely toxic, and a reducing agent.
-
Nitro Group: Adds energetic potential (shock sensitivity risk if dry/pure) and oxidative capability.
-
Hydrochloride Salt: Increases water solubility, making aquatic toxicity and skin absorption primary risks during cleanup.
Core Directive: Do not treat this waste via the sewer system. Bulk neutralization in the lab is discouraged due to the risk of generating carcinogenic nitrosamines or explosive diazonium intermediates.
Part 1: Immediate Containment & Segregation
Q: I have solid waste and mother liquor. How do I segregate them?
A: You must segregate based on physical state and flammability. Do not mix with general organic solvents.
Protocol 1.1: Waste Segregation Matrix
| Waste Type | Container Type | Labeling Requirement | Storage Condition |
| Solid Waste (Filter cake, powder) | HDPE Wide-Mouth Jar | "Toxic Solid, Organic, N.O.S. (Hydrazine derivative)" | Store away from oxidizers and light. Keep damp if possible to reduce shock sensitivity. |
| Liquid Waste (Mother liquor) | Glass or Coated Steel (if non-acidic) | "Toxic Liquid, Corrosive, Acidic" (due to HCl salt) | Do not mix with ketones (acetone) to avoid hydrazone formation. |
| Sharps/Glass (Contaminated) | Puncture-proof bin | "Sharps - Chemically Contaminated" | Do not rinse into sink before disposal. |
Part 2: Troubleshooting & Deactivation (Trace Residues Only)
Q: How do I clean glassware or neutralize a small spill? Can I use bleach?
A: Yes, but with extreme caution . Hypochlorite (bleach) oxidation is the standard method for breaking the N-N bond in hydrazines, but it is exothermic and can generate toxic gases (chloramines/NOx).
WARNING: This protocol is for trace residues (glassware cleaning) or small spills (<5g) only. NEVER attempt to neutralize bulk waste (>100g) in the lab without a treatment permit.
Protocol 2.1: Oxidative Deactivation (The "Bleach Method")
Prerequisites: Fume hood (High flow), Neoprene gloves, Face shield.
-
Preparation: Prepare a 5% Sodium Hypochlorite (commercial bleach) solution. Dilute 1:1 with water to moderate the reaction.
-
Cooling: If treating a liquid residue, place the receiving flask in an ice bath . The reaction between hydrazines and hypochlorite is highly exothermic.
-
Titration: Add the bleach solution dropwise to the hydrazine residue.
-
Observation: Look for gas evolution (
).[1] -
Control: If the solution bubbles vigorously or heats up, STOP and let it cool.
-
-
Validation (The Starch-Iodide Test):
-
Dip a starch-iodide paper into the solution.
-
Blue/Black Color: Indicates excess oxidant (bleach) is present. The hydrazine is consumed.
-
No Color: Hydrazine is still present. Add more bleach.
-
-
Final Flush: Allow the solution to stand for 30 minutes. Flush the neutralized, aqueous solution down the drain with 100x excess water (ONLY if permitted by local EHS regulations for neutralized trace waste). Otherwise, collect as hazardous aqueous waste.
Part 3: Decision Logic & Workflow
Visualizing the Disposal Pathway The following diagram illustrates the critical decision points for handling this specific waste stream.
Caption: Decision matrix for segregating bulk waste versus treating trace residues. Note the strict prohibition on bulk neutralization.
Part 4: Regulatory & Compliance (RCRA/EPA)
Q: What is the EPA Waste Code for this chemical?
A: It does not have a specific named "P" or "U" code (unlike Phenylhydrazine - P058). However, it must be characterized by its properties.
Table 4.1: Waste Profiling Guide
| Parameter | Classification | Reason |
| Ignitability | D001 | Hydrazine derivatives are often combustible solids; nitrates/nitro groups add oxidizer-like behavior. |
| Reactivity | D003 | Potential for explosive decomposition if heated under confinement or mixed with strong oxidizers. |
| Toxicity | Characteristic | While not TCLP listed, it is acutely toxic (Oral LD50 often <200mg/kg for this class). Treat as P-List Equivalent for safety. |
| Incompatibilities | Critical | Acetone/Ketones (Forms hydrazones), Strong Oxidizers (Fire/Explosion), Strong Bases (Liberates free hydrazine base, increasing volatility). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
PubChem. (2024). Compound Summary: Phenylhydrazine Hydrochloride (Analogous Hazard Profile). National Library of Medicine.
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride
In the realm of pharmaceutical development and quality control, the purity of chemical intermediates is paramount. 4-Chloro-2-nitrophenyl hydrazine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and validation principles.
The Critical Role of Purity Analysis
Impurities in 4-Chloro-2-nitrophenyl hydrazine hydrochloride can arise from the manufacturing process, degradation, or storage. These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, a robust and reliable analytical method is essential to ensure the purity of this intermediate. HPLC is a cornerstone technique for this purpose due to its high resolution, sensitivity, and versatility.[1]
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common method for the analysis of moderately polar to non-polar compounds, making it well-suited for 4-Chloro-2-nitrophenyl hydrazine hydrochloride. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
Rationale for Method Design
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic hydrazine. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution. The nitro and chloro substituents on the phenyl ring, along with the hydrazine group, make the molecule polar enough to be soluble in common reversed-phase eluents. UV detection is suitable due to the presence of chromophores in the molecule.[2][3]
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Disodium hydrogen phosphate buffer, pH adjusted to 8.7 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of 4-Chloro-2-nitrophenyl hydrazine hydrochloride in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
dot graph "RP-HPLC_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="rounded,filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weigh [label="Weigh Sample"]; Dissolve [label="Dissolve in Mobile Phase"]; Filter [label="Filter (0.45 µm)"]; Weigh -> Dissolve -> Filter; }
subgraph "cluster_HPLC_Analysis" { label="HPLC Analysis"; style="rounded,filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="Inject into HPLC"]; Separate [label="Chromatographic Separation\n(C18 Column)"]; Detect [label="UV Detection (254 nm)"]; Inject -> Separate -> Detect; }
subgraph "cluster_Data" { label="Data Processing"; style="rounded,filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Integrate [label="Integrate Peaks"]; Quantify [label="Quantify Purity & Impurities"]; Integrate -> Quantify; }
Filter -> Inject [lhead="cluster_HPLC_Analysis", ltail="cluster_SamplePrep"]; Detect -> Integrate [lhead="cluster_Data", ltail="cluster_HPLC_Analysis"]; } Caption: Workflow for RP-HPLC Purity Analysis.
Comparative Analytical Techniques
While RP-HPLC is a robust primary method, alternative chromatographic techniques can offer different selectivities and advantages, especially for challenging separations involving polar impurities or isomers.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.[4]
-
Principle of Separation: HILIC separates analytes based on their partitioning between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar compounds have a stronger interaction with the stationary phase, leading to longer retention times.
-
Advantages over RP-HPLC:
-
Improved retention of very polar impurities that might elute in the void volume in RP-HPLC.
-
Orthogonal selectivity to RP-HPLC, providing a more comprehensive impurity profile.
-
Higher sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase.[4]
-
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly advantageous for the separation of chiral compounds and isomers.[6][7]
-
Principle of Separation: SFC combines aspects of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency.
-
Advantages over RP-HPLC:
Comparison of HPLC-Based Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica, amide, zwitterionic)[5] | Various (including chiral stationary phases) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) | High organic content (e.g., >70% Acetonitrile in water/buffer)[4] | Supercritical CO₂ with organic modifiers (e.g., Methanol) |
| Primary Application | Moderately polar to non-polar compounds | Very polar and hydrophilic compounds | Chiral compounds, isomers, and thermally labile molecules[7] |
| Selectivity | Based on hydrophobicity | Based on hydrophilicity and polar interactions | Based on polarity and molecular shape |
| Key Advantage | Robust, versatile, and well-established | Excellent for polar impurities, orthogonal to RP-HPLC | Fast separations, reduced solvent use, ideal for isomers[6][7] |
| Considerations | May have poor retention for very polar impurities | Method development can be more complex than RP-HPLC | Requires specialized instrumentation |
Method Validation: Ensuring Trustworthiness
A critical component of any analytical method is its validation, which ensures that the method is suitable for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).
Key Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[8][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
dot graph "Method_Validation_Flow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Development" { label="Method Development"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Develop [label="Develop Analytical Method"]; }
subgraph "cluster_Validation" { label="Method Validation (ICH Guidelines)"; style="rounded,filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Forced Degradation)"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy\n(% Recovery)"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; }
subgraph "cluster_Implementation" { label="Routine Use"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Implement [label="Implement for Routine QC"]; }
Develop -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> Implement; } Caption: Logical Flow of HPLC Method Validation.
Conclusion and Recommendations
The purity analysis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is crucial for ensuring the quality and safety of pharmaceutical products. A well-developed and validated RP-HPLC method serves as a robust and reliable primary analytical technique. However, for comprehensive impurity profiling, especially when dealing with polar impurities or challenging isomeric separations, orthogonal methods such as HILIC and SFC should be considered. The choice of the most appropriate method will depend on the specific analytical challenge, including the nature of the impurities and the required sensitivity. A multi-method approach, leveraging the different selectivities of these techniques, will provide the most complete understanding of the compound's purity profile.
References
-
Grand-Guillaume Perrenoud, A., et al. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
LCGC International. What You Need to Know About HILIC. Available at: [Link]
-
Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. LCGC International. Available at: [Link]
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
NASA Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Available at: [Link]
-
Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry. Available at: [Link]
-
Nováková, L., & Grand-Guillaume Perrenoud, A. (2015). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. LCGC International. Available at: [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Impurity Profiling of Pharmaceuticals. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
International Asian Journal of Pharmaceutical Sciences. (2014). Development and validation of stability indicating rp- hplc method for simultaneous estimation of. Available at: [Link]
-
Li, Y., et al. (2016). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Available at: [Link]
-
Semantic Scholar. Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. Available at: [Link]
-
International Journal of ChemTech Research. (2011). Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical fluid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. iajps.com [iajps.com]
- 9. jchr.org [jchr.org]
TLC Visualization of 4-Chloro-2-nitrophenyl hydrazine hydrochloride: A Comparative Technical Guide
Topic: Comparative Guide to TLC Visualization Methods for 4-Chloro-2-nitrophenyl hydrazine hydrochloride Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary
Visualizing 4-Chloro-2-nitrophenyl hydrazine hydrochloride (CAS: 54454-57-8) on Thin Layer Chromatography (TLC) silica plates presents a unique set of challenges due to its ionic nature (HCl salt), intrinsic chromophores (nitro group), and reactive hydrazine moiety.
While UV absorption (254 nm) remains the non-destructive standard, it often lacks the selectivity required to distinguish the hydrazine starting material from reaction byproducts (e.g., hydrazones or indoles). This guide compares UV detection against three chemical staining protocols: p-Anisaldehyde , Potassium Permanganate (
Recommendation: For reaction monitoring where specificity is paramount, p-Anisaldehyde is the superior method, leveraging the nucleophilic hydrazine group to form a distinctively colored hydrazone. For general purity assessment, UV 254 nm combined with Iodine provides the best balance of speed and sensitivity.
Chemical Profile & Detection Challenges
Understanding the analyte is the first step in selecting a visualization method.
-
Analyte: 4-Chloro-2-nitrophenyl hydrazine hydrochloride.
-
Chromophores: The nitro group (
) and aromatic ring provide strong UV absorption and likely impart a native yellow/orange color to the compound. -
Reactivity: The hydrazine group (
) is a strong nucleophile and a reducing agent. -
Ionic Challenge: As a hydrochloride salt, the compound is highly polar. On standard silica gel, it will likely streak or remain at the baseline (
) unless the mobile phase is modified with a base (e.g., triethylamine) or the sample is neutralized prior to spotting.
Visualization Decision Matrix
The following decision tree helps select the optimal visualization method based on your specific experimental goal.
Figure 1: Decision matrix for selecting the appropriate TLC visualization technique.
Comparative Analysis of Methods
Method A: UV Fluorescence Quenching (254 nm)
-
Mechanism: The conjugated aromatic system and nitro group strongly absorb UV light at 254 nm. On
silica plates, the compound appears as a dark spot against a bright green fluorescent background. -
Pros: Non-destructive, instant, no preparation required.
-
Cons: Low selectivity. Many organic aromatics absorb at 254 nm. Does not distinguish between the hydrazine and its oxidized azo/azoxy byproducts effectively.
Method B: p-Anisaldehyde Stain (The "Gold Standard" for Specificity)
-
Mechanism: Acid-catalyzed condensation. The nucleophilic terminal amine of the hydrazine attacks the carbonyl of p-anisaldehyde, forming a highly conjugated hydrazone (Schiff base-like structure).
-
Visual Result: typically produces a distinct yellow-orange to red spot (color shift from native compound) on a pink/white background.
-
Pros: High chemical specificity. Only hydrazines and amines react vigorously; solvents and non-nucleophilic impurities remain invisible.
-
Cons: Destructive (requires heating and strong acid).
Method C: Potassium Permanganate ( )[1]
-
Mechanism: Redox reaction. The hydrazine group is a reducing agent; it reduces the purple
ion to brown manganese dioxide ( ). -
Visual Result: Bright yellow/brown spot on a purple background.
-
Pros: Extremely sensitive to reducing agents.
-
Cons: "False positives" are common (reacts with alcohols, alkenes, and oxidizable solvents).[1] Short shelf-life of the stain.
Method D: Iodine Vapor
-
Mechanism: Physical adsorption. Iodine vapor dissolves into the organic layer of the analyte spot.[2]
-
Visual Result: Brown/Yellow spot on a white/tan background.
-
Pros: Semi-reversible (spots fade), universal detection.
-
Cons: Non-specific. The HCl salt nature may cause "tailing" in the iodine chamber if not neutralized.
Data Summary: Performance Metrics
| Feature | UV (254 nm) | p-Anisaldehyde | KMnO4 (Base) | Iodine Vapor |
| Detection Principle | Condensation (Hydrazone) | Redox (Oxidation) | Adsorption | |
| Selectivity | Low (All aromatics) | High (Nucleophiles) | Medium (Reducers) | Low (Universal) |
| LOD (Limit of Detection) | ~0.5 - 1.0 | ~0.1 - 0.5 | < 0.1 | ~1.0 |
| Stability of Spot | Transient (Light off) | Permanent | Fades to brown | Fades rapidly |
| Prep Time | None | 5 mins (Dip + Heat) | 2 mins (Dip) | 5-10 mins (Chamber) |
| Destructive? | No | Yes | Yes | Semi-destructive |
Detailed Experimental Protocols
Pre-requisite: Sample Neutralization (Critical Step)
Because the analyte is a Hydrochloride salt, spotting it directly in methanol/DCM may cause streaking.
-
Preparation: Dissolve 5 mg of sample in 1 mL of Methanol.
-
Neutralization: Add 1 drop of Triethylamine (
) or dilute Ammonium Hydroxide ( ) to the vial before spotting. This frees the hydrazine base, ensuring a tight, symmetrical spot on the silica.
Protocol 1: p-Anisaldehyde Staining (Recommended)
Reagent Preparation:
-
Mix 135 mL absolute ethanol, 5 mL concentrated sulfuric acid (
), 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde. -
Storage: Keep in a foil-wrapped jar at 4°C. Discard if the solution turns pink/red in the jar.
Procedure:
-
Elute the TLC plate and dry it completely with a heat gun (remove all mobile phase traces).
-
Dip the plate into the stain solution using forceps for 1 second.
-
Drain excess stain onto a paper towel.
-
Heat the plate at 150°C - 200°C using a heat gun or hot plate.
-
Observation: Watch for the emergence of deep orange/red spots. The background will eventually turn pink; stop heating before the background obscures the data.
Protocol 2: KMnO4 Staining (High Sensitivity)
Reagent Preparation:
-
Dissolve 1.5 g
, 10 g , and 1.25 mL 10% NaOH in 200 mL water.[3] -
Note: This is a basic stain (Hanessian’s Stain variant).
Procedure:
-
Elute and dry the plate.[1]
-
Dip quickly (the reagent is aqueous and can damage silica if soaked).
-
Blot excess liquid.
-
Observation: Spots appear immediately as yellow/brown against purple. No heating is required , though gentle warming can accelerate the contrast.
Mechanistic Visualization
The specificity of the p-Anisaldehyde method relies on the formation of a hydrazone. This chemical transformation shifts the conjugation length, resulting in a visible color change distinct from the starting material.
Figure 2: Reaction pathway for p-Anisaldehyde staining.[4] The condensation releases water to form the stable, colored hydrazone.
Troubleshooting & Tips
-
Problem: Streaking or "Comet" tails.
-
Cause: The HCl salt is interacting strongly with the silanols on the plate.
-
Solution: Add 1% Triethylamine to your mobile phase or neutralize the sample as described in Section 4.
-
-
Problem: Entire plate turns brown in Iodine.
-
Cause: Residual solvent (especially pyridine or amines) on the plate.
-
Solution: Dry the plate thoroughly with a heat gun before placing it in the iodine chamber.
-
-
Problem: p-Anisaldehyde spots are faint.
-
Cause: Insufficient heating or old stain.
-
Solution: This reaction requires significant energy to dehydrate the intermediate. Heat until the glass plate is too hot to touch (approx 150°C).
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for functional group detection).
-
Merck KGaA. (n.d.). TLC Visualization Reagents. EMD Millipore. Retrieved from [Link]
- Sherma, J., & Fried, B. (2003).
-
Reich, H. J. (2017). TLC Stains. University of Wisconsin-Madison Organic Chemistry Info. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 4-Chloro-2-nitro vs. 4-Chloro-3-nitrophenylhydrazine
Executive Summary
In the synthesis of pyrazoles, indoles, and hydrazones, the choice between 4-Chloro-2-nitrophenylhydrazine (2-CNPH) and 4-Chloro-3-nitrophenylhydrazine (3-CNPH) is rarely arbitrary. While they share identical molecular weights and elemental compositions, their reactivity profiles are divergent due to the Ortho-Effect .
-
4-Chloro-2-nitrophenylhydrazine (Ortho): Characterized by strong intramolecular hydrogen bonding and steric hindrance. It exhibits lower initial nucleophilicity but forms highly stable, crystalline products (hydrazones) often used for characterization. Reactions often require stronger acid catalysis to disrupt the internal H-bond "lock."
-
4-Chloro-3-nitrophenylhydrazine (Meta): Lacks the intramolecular H-bond. Its reactivity is governed primarily by inductive electron withdrawal. It is generally more nucleophilic than the 2-isomer but produces derivatives with different solubility and spectral properties.
The Bottom Line: Use 3-CNPH for faster kinetics in nucleophilic attacks. Use 2-CNPH when product crystallinity and stability are paramount, or when the specific ortho-substitution pattern is required for pharmacophore binding (e.g., specific kinase inhibitors).
Structural & Electronic Analysis
The reactivity difference is rooted in the spatial arrangement of the nitro group relative to the hydrazine moiety.
The Ortho-Effect (2-CNPH)
In the 2-nitro isomer, the oxygen of the nitro group acts as a hydrogen bond acceptor for the hydrogen on the hydrazine's
The Meta-Effect (3-CNPH)
In the 3-nitro isomer, the nitro group is too distant for hydrogen bonding. Its influence is purely electronic (Inductive
Visualizing the Reactivity Gap
Figure 1: Mechanistic flow showing how structural positioning of the nitro group dictates nucleophilicity. The intramolecular H-bond in the 2-isomer is the critical differentiator.
Comparative Performance Data
The following table summarizes the physicochemical and reactive differences.
| Feature | 4-Chloro-2-nitrophenylhydrazine | 4-Chloro-3-nitrophenylhydrazine |
| CAS Number | 16620-28-5 (Generic) | 6334-46-9 (Generic) |
| Nucleophilicity | Low (Restricted by H-bond & Sterics) | Moderate (Inductive effect only) |
| Acid Tolerance | Requires higher acid conc. to activate | Reacts under mild acidic conditions |
| Solubility (EtOH) | Lower (often forms aggregates) | Higher |
| Product Crystallinity | Excellent (Sharp melting points) | Moderate (Often requires recrystallization) |
| Primary Use | Solid derivatives, Pyrazoles | Synthesis of specific drug scaffolds |
| UV-Vis Shift | Red-shifted (due to conjugation/H-bond) | Blue-shifted relative to ortho |
Experimental Protocols: Pyrazole Synthesis
A common application is the condensation with
Protocol A: Synthesis with 4-Chloro-3-nitrophenylhydrazine (The "Fast" Isomer)
This protocol relies on the intrinsic nucleophilicity of the meta-isomer.
-
Preparation: Dissolve 10 mmol of 4-Chloro-3-nitrophenylhydrazine in 20 mL of Ethanol (95%).
-
Addition: Add 11 mmol (1.1 eq) of Ethyl Acetoacetate dropwise at room temperature.
-
Catalysis: Add 3-4 drops of Glacial Acetic Acid.
-
Reflux: Heat to reflux for 2 hours . Monitor by TLC (EtOAc:Hexane 1:3). The hydrazine spot will disappear rapidly.
-
Isolation: Cool to
. The pyrazolone precipitates. Filter and wash with cold ethanol. -
Validation: Check melting point. Yield is typically 85-92% .
Protocol B: Synthesis with 4-Chloro-2-nitrophenylhydrazine (The "Stubborn" Isomer)
This protocol uses stronger conditions to overcome the intramolecular H-bond.
-
Preparation: Suspend 10 mmol of 4-Chloro-2-nitrophenylhydrazine in 20 mL of Ethanol.
-
Activation: Add 1.0 mL of Conc. HCl (or use solution in acetic acid). Note: Stronger acid is required to protonate the carbonyl of the keto-ester effectively, compensating for the hydrazine's poor nucleophilicity.
-
Addition: Add 12 mmol (1.2 eq) of Ethyl Acetoacetate.
-
Reflux: Heat to reflux for 4-6 hours .
-
Observation: You may see a transient color change (deep orange/red) as the hydrazone forms before cyclizing.
-
-
Workup: Pour the reaction mixture into 100 mL ice water. Neutralize with Sodium Acetate to precipitate the product.
-
Validation: Yield is typically 70-80% . Lower yield is due to steric hindrance slowing the ring closure step.
Troubleshooting & Optimization
Common Failure Modes
1. Reaction Stalls at Hydrazone Intermediate (2-CNPH)
-
Symptom: TLC shows a new spot (Hydrazone) but no conversion to the cyclized Pyrazole.
-
Cause: The ortho-nitro group sterically hinders the attack of the second nitrogen onto the ester carbonyl.
-
Fix: Switch solvent to Glacial Acetic Acid and reflux. The higher boiling point (
) and acidic medium drive the cyclization.
2. Low Solubility of Starting Material
-
Symptom: Hydrazine remains as a solid at the bottom of the flask.
-
Fix: Use DMSO or DMF as a co-solvent. Note that 2-CNPH is often less soluble in alcohols than 3-CNPH due to its planar, H-bonded structure promoting crystal packing.
Pathway Visualization
Figure 2: The synthesis pathway. The 2-nitro isomer specifically struggles at the "Ring Closure" step due to steric clash between the nitro group and the ester moiety.
References
-
MDPI . (2021). Inter- and Intra-Hydrogen Bonding Strategy to Control the Fluorescence of Acylhydrazone-Based Conjugated Microporous Polymers. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2025). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. PubMed Central. Retrieved from [Link]
-
PubChem . (2025).[1] Compound Summary: (2-Nitrophenyl)hydrazine.[1] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal . (2023). Synthesis of Pyrazoles. Retrieved from [Link]
Sources
Technical Comparison: Spectroscopic Profiling of 4-Chloro-2-nitrophenylhydrazine HCl vs. Standard Hydrazines
The following guide details the spectroscopic profile of 4-Chloro-2-nitrophenylhydrazine hydrochloride , specifically focusing on its UV-Vis absorption maxima (
Executive Summary
4-Chloro-2-nitrophenylhydrazine hydrochloride is a specialized aryl hydrazine intermediate used primarily in the synthesis of pyrazole-based scaffolds and azo dyes. Unlike the ubiquitous 2,4-Dinitrophenylhydrazine (2,4-DNPH) , which is the gold standard for carbonyl detection, the 4-chloro-2-nitro analog offers distinct electronic properties.
This guide provides a comparative analysis of its UV-Vis absorption characteristics. The core finding is that the removal of the 4-nitro group (present in 2,4-DNPH) and replacement with a chlorine atom leads to a bathochromic shift (red shift) in the primary absorption band, moving the
Spectral Characterization & Comparison
The optical behavior of aryl hydrazines is governed by the interplay between the electron-donating hydrazine moiety and the electron-withdrawing substituents on the phenyl ring.
Comparative Data Table
Note: Values are solvent-dependent. Standard conditions assume Ethanol or Methanol with trace acid to maintain the hydrochloride salt form or protonation state.
| Feature | 4-Chloro-2-nitrophenylhydrazine HCl | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Phenylhydrazine HCl |
| Primary | ~400 – 415 nm (Visible) | ~358 – 365 nm (UV-A) | ~280 nm (UV-B) |
| Visual Appearance | Deep Orange / Red Needles | Orange / Red Powder | White / Pale Yellow Crystals |
| Electronic Effect | Push-Pull System: Strong 2-Nitro acceptor + Weak 4-Chloro donor/acceptor. | Strong Withdrawal: 2-Nitro + 4-Nitro cause steric inhibition of resonance. | Simple Conjugation: No strong acceptor to push absorption to visible. |
| Molar Absorptivity ( | High (>10,000 L·mol⁻¹·cm⁻¹) | High (>15,000 L·mol⁻¹·cm⁻¹) | Moderate |
| Solvatochromism | Significant (Red shift in polar aprotic solvents) | Significant | Minimal |
Mechanism of Spectral Shift
The difference in
-
2,4-DNPH (~360 nm): The presence of two bulky nitro groups (ortho and para) creates steric strain, forcing the ortho-nitro group to twist out of planarity with the benzene ring. This reduces the effective conjugation length, causing a hypsochromic (blue) shift relative to what might be expected for such an electron-deficient ring.
-
4-Chloro-2-nitrophenylhydrazine (~410 nm): The 4-chloro substituent is less bulky than a nitro group. This allows the molecule to maintain better planarity. The single ortho-nitro group forms an intramolecular hydrogen bond with the hydrazine hydrogen, locking the conformation and extending the conjugated
-system. This results in a lower energy transition (longer wavelength).
Experimental Protocol: UV-Vis Determination
To validate the
Reagents
-
Analyte: 4-Chloro-2-nitrophenylhydrazine hydrochloride (Solid).
-
Solvent: Absolute Ethanol (Spectroscopic Grade).
-
Acidifier: 1N HCl (to ensure the salt remains protonated if studying the HCl form) or 0.1M NaOH (to study the free base bathochromic shift).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of the compound in 100 mL of Ethanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Checkpoint: Solution should be clear, deep orange.
-
-
Dilution: Take 1 mL of Stock and dilute to 10 mL with Ethanol (Final conc: ~10 µg/mL).
-
Blanking: Use pure Ethanol (or Ethanol + trace HCl) as the blank reference.
-
Scanning: Scan from 250 nm to 600 nm.
-
Data Analysis: Identify the local maximum between 350 nm and 450 nm.
Workflow Visualization
The following diagram illustrates the critical decision points in the characterization workflow.
Caption: Operational workflow for the spectrophotometric validation of aryl hydrazines.
Applications & Performance Context
Pyrazole Synthesis Intermediate
The primary utility of 4-Chloro-2-nitrophenylhydrazine is not as an analytical reagent (like 2,4-DNPH) but as a scaffold builder .
-
Reaction: Condensation with 1,3-diketones (e.g., acetylacetone).
-
Product: 1-(4-chloro-2-nitrophenyl)-pyrazoles.
-
Spectral Relevance: The formation of the pyrazole ring typically causes a hypsochromic shift (to ~250-300 nm) compared to the hydrazine starting material, providing a clear spectroscopic endpoint for monitoring reaction progress.
Impurity Profiling
In drug development, this compound may appear as a genotoxic impurity (GTI) precursor.
-
Detection: Due to its high molar absorptivity at ~400 nm, it can be detected at very low ppm levels using HPLC-UV/Vis, distinct from the lower-wavelength absorbing peptide or small molecule API backbones.
References
-
PubChem. 4-Nitrophenylhydrazine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. UV/Visible Spectra of Nitroanilines (Structural Analogs). National Institute of Standards and Technology.[1] Available at: [Link]
-
Science.gov. Absorption maximum wavelength of 2-nitrophenylhydrazine derivatives. U.S. Government Science Portal. Available at: [Link]
Sources
Benchmarking Elemental Analysis for 4-Chloro-2-nitrophenyl Hydrazine Hydrochloride: A Comparative Guide to Calibration Standards
Topic: Elemental Analysis Standards for 4-Chloro-2-nitrophenyl Hydrazine Hydrochloride Content Type: Publish Comparison Guide
Executive Summary
For researchers in drug development and organic synthesis, 4-Chloro-2-nitrophenyl hydrazine hydrochloride (CAS: 100032-77-7 / Free base: 54454-57-8) is a critical intermediate, particularly in the synthesis of pyrazole-based pharmaceuticals and dyes. However, validating its purity via Elemental Analysis (EA) presents a unique "multihalogen" and "ionic vs. covalent" challenge.
This guide objectively compares calibration standards and methodologies for minimizing error in the determination of Carbon, Hydrogen, Nitrogen, and Chlorine in this specific analyte. Unlike simple organic molecules, this hydrazine salt requires a dual-standard approach to account for its labile HCl fraction and high nitrogen content.
Theoretical Framework: The Target Analyte
Before selecting standards, one must establish the theoretical baseline. The presence of the hydrochloride salt significantly alters the weight percentage compared to the free base.
-
Chemical Formula:
(Assumes 1:1 HCl salt stoichiometry) -
Molecular Weight: ~224.04 g/mol
-
Structure: A phenyl ring substituted with a nitro group (
), a covalent chlorine, and a hydrazine group protonated by HCl.
Table 1: Theoretical Elemental Composition
| Element | Theoretical Mass % | Acceptable Range ( | Challenge Factor |
| Carbon (C) | 32.16% | 31.76% – 32.56% | Low |
| Hydrogen (H) | 3.15% | 2.75% – 3.55% | Medium (Hygroscopic water interference) |
| Nitrogen (N) | 18.76% | 18.36% – 19.16% | High (N-N bond cleavage) |
| Chlorine (Cl) | 31.64% | 31.24% – 32.04% | Critical (Mixed Ionic/Covalent) |
Comparative Analysis of Calibration Standards
Selecting the wrong standard is the primary cause of EA failure for hydrazine salts. Below is a comparison of the three primary standard classes and their suitability for this specific compound.
Option A: Acetanilide (The "Gold Standard" for CHN)
-
Formula:
-
Role: Primary calibration for C, H, and N.
-
Performance:
-
Pros: Extremely stable, non-hygroscopic, and high purity (>99.9%). Excellent for establishing the "K-factor" (response factor) of the TCD detector.
-
Cons: Contains no Chlorine . Cannot validate the halogen trap or the Cl detector.
-
Verdict: Essential but insufficient. Use as the primary calibrator for CHN, but must be paired with a separate Cl standard.
-
Option B: 2,4-Dinitrochlorobenzene (DNCB) or p-Chlorobenzoic Acid
-
Formula:
(DNCB) -
Role: Matrix-matched standard for Cl and Nitro-groups.
-
Performance:
-
Pros: Contains both Nitro (
) and Chlorine, structurally mimicking the target analyte. Good for validating complete combustion of nitro-aromatics. -
Cons: DNCB is a sensitizer and potential explosive hazard. p-Chlorobenzoic acid is safer but lacks the nitro group.
-
Verdict: Recommended for Cl Calibration. p-Chlorobenzoic acid is the safer, industry-preferred choice for calibrating the Chlorine channel.
-
Option C: Sulfanilamide
-
Formula:
-
Role: Heteroatom check (N/S).
-
Performance:
-
Pros: High Nitrogen content (~16%) similar to the target (~18%). Excellent for checking if the reduction tube (Cu) is exhausted.
-
Cons: Contains Sulfur, which is not present in the target.
-
Verdict: Useful as a Quality Control (QC) Check , but not for primary calibration of this specific molecule.
-
Experimental Protocol: The "Dual-Validation" Workflow
Step-by-Step Methodology
Phase 1: Sample Preparation (Critical)
-
Drying: Do not dry at >60°C under high vacuum. Hydrazine hydrochlorides can lose HCl (sublimation), artificially raising C/N % and lowering Cl %.
-
Correct Protocol: Dry over
in a desiccator at Room Temperature for 24 hours.
-
-
Weighing: The salt is likely hygroscopic. Use a microbalance with a precision of
. Target sample weight: 2.0 – 2.5 mg.
Phase 2: Combustion Analysis (CHN)
-
Instrument: Flash 2000 / Elementar vario (or equivalent).
-
Calibration: Calibrate C/H/N using Acetanilide .
-
Additives: Add 10–20 mg of Tungsten Oxide (
) to the tin capsule.-
Reasoning: Hydrazines are reducing agents;
provides local oxygen to prevent "coking" and ensures the N-N bond is fully cleaved to .
-
-
Run Parameters: Furnace at 950°C (min) to ensure ring rupture.
Phase 3: Chlorine Determination (The "Split" Method)
-
Method A (Total Cl via Combustion): Use p-Chlorobenzoic acid as standard. Note that this measures both the ring-Cl and the HCl-Cl.
-
Method B (Ionic Cl via Titration - Recommended Validation):
-
Dissolve 50 mg of sample in 50 mL deionized water.
-
Add 1 mL
. -
Titrate with 0.1 N
using a silver electrode. -
Logic: If Titration Cl %
15.8% and Combustion Cl % 31.6%, the structure is intact. If Titration Cl is low, you have lost HCl.
-
Visualization: Analytical Logic Flow
Caption: Workflow for dual-path validation of hydrazine hydrochloride salts, highlighting the critical split between CHN combustion and Chlorine verification.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low %Cl, High %C/%N | HCl Loss. The sample was dried too aggressively (heat/vacuum), stripping the HCl molecule. | Dry at ambient temp over desiccant. Do not heat >40°C. |
| High %N, Low %C | Incomplete Combustion. The N-N bond in hydrazine is strong; formation of refractory nitrides. | Add |
| High %H | Hygroscopicity. The salt absorbed atmospheric water during weighing. | Minimize exposure time.[1][2][3][4] Use a "zero-blank" procedure with pre-dried capsules. |
References
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis. NIST. [Link]
-
ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.[5][6] [Link]
-
PubChem. (2024). 4-Nitrophenylhydrazine hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Exeter Analytical. (2020). Analysis of Air-Sensitive and Hygroscopic Samples. Exeter Analytical Application Notes. [Link]
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arxada.com [arxada.com]
- 5. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808 - Analytik Jena [analytik-jena.com]
- 6. cdn.hach.com [cdn.hach.com]
Verifying Synthesis of 4-Chloro-2-nitrophenylhydrazine HCl: A Comparative Analytical Guide
Topic: Verifying Synthesis of 4-Chloro-2-nitrophenylhydrazine HCl via Melting Point Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of pyrazolone-based pharmaceuticals and agrochemicals, 4-Chloro-2-nitrophenylhydrazine hydrochloride serves as a critical intermediate. While Melting Point (MP) analysis remains the ubiquitous "quick check" for initial verification, relying on it exclusively for this specific salt introduces significant risks due to thermal decomposition and hygroscopicity.
This guide objectively compares MP analysis against NMR and HPLC workflows. It provides a self-validating protocol for verifying the synthesis of the target molecule, emphasizing that while MP provides immediate physical confirmation, it must be cross-referenced with spectroscopic data for high-integrity applications.
The Analytical Challenge: Salt vs. Free Base
The hydrochloride salt of 4-chloro-2-nitrophenylhydrazine is often less stable than its free base counterpart. The presence of the nitro group at the ortho position creates an intramolecular hydrogen bond in the free base, stabilizing it. However, the HCl salt often exhibits a broad melting range characterized by decomposition (dec.) rather than a clean phase transition.
| Feature | Free Base (CAS 54454-57-8) | Hydrochloride Salt |
| Physical State | Orange/Red Crystalline Solid | Pale Yellow/Beige Powder |
| Melting Point | Distinct (~145–150°C range*) | High, often >200°C (with decomposition) |
| Stability | High (Intramolecular H-bond) | Moderate (Hygroscopic, prone to oxidation) |
| Solubility | Organic solvents (EtOAc, DCM) | Water, Methanol, DMSO |
*Note: Exact MP varies by crystal polymorph; decomposition often obscures the endpoint for the salt.
Method 1: Melting Point Analysis (The Quick Screen)
Role: Preliminary identification and gross impurity detection (e.g., unreacted starting material).
The Protocol
-
Sample Prep: Dry the sample thoroughly under vacuum at 40°C for 4 hours. Residual HCl or solvent will drastically depress the MP.
-
Loading: Pack 2–3 mm of sample into a capillary tube.
-
Ramp Rate:
-
Fast ramp (10°C/min) to 180°C.
-
Slow ramp (1°C/min) thereafter.
-
-
Observation: Watch for darkening (decomposition) prior to liquefaction.
Data Interpretation
-
Result A (Success): Material darkens and "melts" with bubbling between 205°C and 215°C . This indicates the HCl salt structure is intact but decomposing thermally (typical for hydrazine salts).
-
Result B (Failure - Starting Material): Sharp melting at 116–117°C . This matches 4-chloro-2-nitroaniline , indicating the reaction failed or conversion was incomplete.
-
Result C (Ambiguous): Melting around 140–150°C . This suggests the free base has formed (loss of HCl) or the salt has hydrolyzed.
Expert Tip: Do not rely on the HCl salt MP alone. If you observe Result A, perform a "Free Base Conversion Check" (see Section 5) to confirm identity.
Method 2: Nuclear Magnetic Resonance ( H-NMR) (The Gold Standard)
Role: Definitive structural confirmation and salt stoichiometry verification.
The Protocol
-
Solvent: DMSO-
(Avoid CDCl for salts due to solubility issues). -
Concentration: 10 mg in 0.6 mL.
Key Diagnostic Signals
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Ar-H (C3) | ~8.10 - 8.20 | Doublet (d) | Proton adjacent to Nitro group (deshielded). |
| Ar-H (C5) | ~7.60 - 7.70 | Doublet of Doublets (dd) | Coupling with C3 and C6 protons. |
| Ar-H (C6) | ~7.20 - 7.40 | Doublet (d) | Proton adjacent to Hydrazine group. |
| -NH-NH | ~9.0 - 11.0 | Broad Singlet | Exchangeable protons. Integration should reflect 4 protons (NH + NH |
Why NMR Wins: NMR clearly distinguishes the hydrazine product from the aniline starting material (which lacks the downfield hydrazine NH signals) and confirms the presence of the aromatic ring substitution pattern.
Comparative Analysis: Performance Matrix
| Metric | Melting Point (MP) | HPLC-UV | |
| Cost per Run | Low (<$1) | High (>$50) | Medium ($20) |
| Time to Result | Fast (15 mins) | Slow (1-24 hrs) | Medium (30-60 mins) |
| Specificity | Low (Melting ranges overlap) | High (Structural fingerprint) | High (Retention time) |
| Sensitivity | Low (>5% impurity needed to see depression) | Medium (~1% impurity detection) | Very High (<0.1% impurity detection) |
| Best Use Case | In-process check; "Go/No-Go" decision. | Final lot release; Structural elucidation. | Purity quantification; Impurity profiling. |
Experimental Workflow & Verification Logic
The following diagram outlines the synthesis and decision-making process for verifying the product.
Figure 1: Synthesis and Verification Logic Flow. This workflow prioritizes MP as a gatekeeper before investing in NMR analysis.
Confirmatory Protocol: The Hydrazone Derivative
If the MP of the HCl salt is ambiguous due to decomposition, the most robust "low-tech" verification is to synthesize a stable derivative.
-
Reaction: Dissolve 100 mg of the product in ethanol. Add 1 equivalent of benzaldehyde .
-
Process: Reflux for 30 minutes. Cool to crystallize.
-
Result: The resulting hydrazone will have a sharp, distinct melting point (typically higher and stable) and is easily distinguishable from starting materials. This confirms the presence of the hydrazine functionality.
References
-
PubChem. (2024).[1] 4-Chloro-2-nitroaniline (Compound Summary).[1][2] National Library of Medicine. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
